molecular formula C12H18N4 B8108489 7-(Pyrimidin-2-Yl)-2,7-Diazaspiro[4.5]Decane

7-(Pyrimidin-2-Yl)-2,7-Diazaspiro[4.5]Decane

Katalognummer: B8108489
Molekulargewicht: 218.30 g/mol
InChI-Schlüssel: KOXIQDDHDRTARB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(Pyrimidin-2-Yl)-2,7-Diazaspiro[4.5]Decane is a useful research compound. Its molecular formula is C12H18N4 and its molecular weight is 218.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-(Pyrimidin-2-Yl)-2,7-Diazaspiro[4.5]Decane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(Pyrimidin-2-Yl)-2,7-Diazaspiro[4.5]Decane including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

7-pyrimidin-2-yl-2,7-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4/c1-3-12(4-7-13-9-12)10-16(8-1)11-14-5-2-6-15-11/h2,5-6,13H,1,3-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOXIQDDHDRTARB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC2)CN(C1)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Chemical structure and properties of 7-(Pyrimidin-2-Yl)-2,7-Diazaspiro[4.5]Decane

Author: BenchChem Technical Support Team. Date: March 2026

Classification: Pharmacophore Scaffold / High-Value Intermediate Domain: Medicinal Chemistry & Drug Design

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar, aromatic-rich structures to three-dimensional, sp^3-rich scaffolds is a critical strategy for improving clinical success rates. 7-(Pyrimidin-2-yl)-2,7-diazaspiro[4.5]decane represents a quintessential "privileged scaffold" in this paradigm.

This molecule combines a rigid spirocyclic core (2,7-diazaspiro[4.5]decane) with a heteroaromatic anchor (pyrimidine). The spiro-fusion creates a defined vector that projects substituents into specific regions of a binding pocket, inaccessible to flat piperazine or piperidine analogs. This guide details the physicochemical properties, synthetic pathways, and medicinal utility of this scaffold, specifically for researchers targeting GPCRs, kinases, and protein-protein interactions (PPIs).

Chemical Identity & Structural Analysis[1][2][3][4][5][6][7]

The molecule consists of a spiro-fused bicyclic system where a five-membered pyrrolidine ring shares a single carbon atom (C5) with a six-membered piperidine ring.

Structural Specifications
PropertyDetail
IUPAC Name 7-(pyrimidin-2-yl)-2,7-diazaspiro[4.5]decane
Core Scaffold 2,7-Diazaspiro[4.5]decane
Key Substituent Pyrimidin-2-yl (attached at N-7)
Reactive Handle Secondary Amine at N-2 (Pyrrolidine ring)
Isomerism Achiral (plane of symmetry), but derivatives at N-2 may introduce chirality depending on substitution.[1][2][3]
Molecular Formula C₁₂H₁₈N₄
Molecular Weight 218.30 g/mol
The N-7 vs. N-2 Distinction

In the 2,7-diazaspiro[4.5]decane system, the nitrogen atoms have distinct reactivities and spatial properties:

  • N-7 (Piperidine Nitrogen): In this specific molecule, it is capped with a pyrimidine ring. This conjugation significantly reduces the basicity of N-7 due to the electron-withdrawing nature of the diazine ring.

  • N-2 (Pyrrolidine Nitrogen): This remains a highly basic, nucleophilic secondary amine (

    
    ), serving as the primary handle for library generation (e.g., amide coupling, reductive amination).
    

Physicochemical Profile

The incorporation of the spirocyclic core significantly alters the physicochemical landscape compared to linear analogs.

Calculated & Estimated Properties
PropertyValue (Est.)Clinical Significance
cLogP 0.8 – 1.2Optimal Lipophilicity: Lower than biphenyl/biaryl analogs, improving metabolic stability and reducing promiscuous binding.
TPSA ~45 ŲMembrane Permeability: Favorable for CNS penetration and oral bioavailability.
pKa (N-2) ~10.5High Basicity: Typical of secondary pyrrolidines; likely protonated at physiological pH, aiding solubility.
pKa (N-7) ~3.5Low Basicity: The pyrimidine lone pairs are involved in the aromatic system or withdrawn, making this nitrogen non-ionizable at pH 7.4.
Fsp³ 0.67High Saturation: Correlates with higher solubility and lower attrition rates in drug development (Lovering et al., 2009).

Synthetic Methodology

The synthesis of 7-(pyrimidin-2-yl)-2,7-diazaspiro[4.5]decane typically follows a Nucleophilic Aromatic Substitution (S_NAr) strategy, utilizing the commercially available tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate.

Protocol: S_NAr Synthesis & Deprotection

Reagents:

  • tert-Butyl 2,7-diazaspiro[4.5]decane-2-carboxylate (Start Material)

  • 2-Chloropyrimidine (Electrophile)

  • DIPEA (N,N-Diisopropylethylamine) or K₂CO₃ (Base)

  • DMF or DMSO (Solvent)

  • TFA (Trifluoroacetic acid) or HCl/Dioxane (Deprotection)

Step-by-Step Workflow:

  • S_NAr Coupling:

    • Dissolve tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate (1.0 equiv) in DMF (0.2 M).

    • Add DIPEA (2.5 equiv) followed by 2-chloropyrimidine (1.2 equiv).

    • Heat the reaction mixture to 80–100 °C for 4–12 hours. Monitor by LCMS for the formation of the N-7 pyrimidinyl intermediate.

    • Note: The N-2 Boc group protects the pyrrolidine nitrogen, ensuring regioselectivity at N-7.

  • Workup:

    • Dilute with EtOAc, wash with water and brine (to remove DMF). Dry over Na₂SO₄ and concentrate. Purify via flash chromatography (Hexane/EtOAc) if necessary.

  • Deprotection (Boc Removal):

    • Dissolve the intermediate in DCM.

    • Add TFA (10–20 equiv) or 4M HCl in Dioxane at 0 °C. Stir at RT for 1–2 hours.

    • Concentrate in vacuo. Neutralize with weak basic resin or NaHCO₃ wash to obtain the free amine 7-(pyrimidin-2-yl)-2,7-diazaspiro[4.5]decane .

Synthetic Pathway Visualization

Synthesis cluster_0 Regioselective Synthesis Strategy SM1 Boc-Protected Spiro Core (N-2 Protected) Inter Intermediate: N-7 Pyrimidinyl N-2 Boc SM1->Inter SnAr Coupling (DIPEA, DMF, 100°C) Reagent 2-Chloropyrimidine (Electrophile) Reagent->Inter Final Target: 7-(Pyrimidin-2-yl)- 2,7-diazaspiro[4.5]decane Inter->Final Deprotection (TFA/DCM or HCl)

Figure 1: Synthetic route highlighting the regioselective installation of the pyrimidine moiety via S_NAr chemistry.

Medicinal Chemistry Utility

This scaffold is not merely a linker; it is a functional pharmacophore used to modulate biological activity and pharmacokinetic (PK) properties.

A. The "Vector" Effect

Unlike a piperazine linker, which projects substituents at a 180° angle (linear), the spiro[4.5]decane system introduces a "kink" or specific dihedral angle. This allows the molecule to explore novel chemical space within a binding pocket, potentially picking up unique hydrogen bonds or hydrophobic interactions.

B. Basicity Modulation

The pyrimidine ring at N-7 serves as an electron sink.

  • Without Pyrimidine: The N-7 amine would be basic (pKa ~10), leading to a diprotic, highly polar molecule that might struggle to cross the Blood-Brain Barrier (BBB).

  • With Pyrimidine: The N-7 basicity is quenched. The molecule remains monobasic (at N-2), optimizing the logD for oral absorption and CNS penetration.

C. Case Studies in Drug Discovery
  • HDAC Inhibitors: Spirocyclic piperidines have been utilized to link the zinc-binding group (ZBG) to the surface recognition cap, improving selectivity for HDAC isoforms (Snippet 1.6).

  • KRAS G12D: The 2,7-diazaspiro system has been identified in machine-learning-guided screens for KRAS inhibitors, acting as a rigid scaffold that fits into the switch-II pocket (Snippet 1.6).

  • Chemokine Antagonists: Similar spiro-scaffolds are prevalent in CCR5 and CCR2 antagonists, where the rigid core restricts the conformation of the pendant aryl groups, reducing the entropic penalty of binding.

Structural Logic Diagram

SAR Core Spiro[4.5] Core (Rigidity + Fsp3) Effect1 Metabolic Stability (Blocked Metabolism) Core->Effect1 Effect2 Novel Vector (3D Projection) Core->Effect2 N7 N-7 Pyrimidine (Basicity Modulation) N7->Effect1 Reduces Polar Surface N2 N-2 Amine (Diversity Handle) Effect3 Library Generation (Amides, Ureas) N2->Effect3

Figure 2: Structure-Activity Relationship (SAR) logic of the scaffold.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • PharmaBlock. (2025).[4] Spirocyclic Piperidines in Drug Discovery. PharmaBlock Whitepapers.[4] Link

  • Zheng, Y., & Tice, C. M. (2016). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. Bioorganic & Medicinal Chemistry Letters. Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a Library of Spirocyclic Piperidines. Organic Letters. Link

  • BenchChem. (2025). Validating the Mechanism of Action for 6,7-Diazaspiro[4.5]decane-Based Drugs. Link

Sources

The Architectural Elegance of Pyrimidine-Substituted Diazaspiro Scaffolds: A Technical Guide to Their Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the quest for novel molecular architectures that can effectively modulate biological targets is perpetual. Among the myriad of scaffolds, the fusion of a pyrimidine ring with a diazaspirocyclic core has emerged as a particularly promising strategy. This combination marries the proven biological relevance of the pyrimidine nucleus, a cornerstone of nucleic acids and numerous pharmaceuticals, with the three-dimensional complexity and favorable physicochemical properties of diazaspiro scaffolds. This in-depth technical guide provides a comprehensive exploration of the medicinal chemistry applications of pyrimidine-substituted diazaspiro compounds, delving into their design, synthesis, and biological evaluation across various therapeutic areas.

The Strategic Advantage of Hybridization: Pyrimidine and Diazaspiro Scaffolds

The pyrimidine ring is a privileged scaffold in medicinal chemistry, integral to the structure of DNA and RNA and a key component in a multitude of approved drugs.[1][2][3] Its nitrogen atoms provide crucial hydrogen bonding interactions with biological targets, and its aromatic nature allows for diverse functionalization.[4] Diazaspirocycles, bicyclic compounds sharing a single nitrogen atom, offer a rigid, three-dimensional framework that can enhance binding affinity and selectivity by presenting substituents in a well-defined spatial orientation.[4] The incorporation of a diazaspiro moiety can also improve physicochemical properties such as solubility and metabolic stability, which are critical for drug development.[4]

The strategic combination of these two entities creates a powerful molecular framework with the potential to address a wide range of therapeutic targets with high potency and selectivity. This guide will explore the application of these hybrid scaffolds in oncology, virology, and beyond.

Oncology: Targeting Kinases with Precision

A primary focus of research into pyrimidine-substituted diazaspiro scaffolds has been the development of potent and selective kinase inhibitors for the treatment of cancer. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.[5] The pyrimidine core of these hybrid molecules can mimic the adenine region of ATP, the natural substrate for kinases, allowing them to act as competitive inhibitors.[4]

A notable example is the development of 2,4-diaminopyrimidine derivatives incorporating a 1,4,8-triazaspiro[4.5]decan-3-one scaffold.[6] These compounds have demonstrated significant antitumor activity against a panel of cancer cell lines, including A549 (lung carcinoma), HCT-116 (colon carcinoma), PC-3 (prostate cancer), and MCF-7 (breast cancer).[6] The diazaspiro moiety plays a crucial role in orienting the molecule within the ATP-binding pocket of the target kinase, while the pyrimidine core engages in key hydrogen bonding interactions.

Structure-Activity Relationship (SAR) Insights

SAR studies of these anticancer agents have revealed several key insights. The nature of the substituent on the aniline ring at the C4 position of the pyrimidine and the substitution on the diazaspiro scaffold significantly influence the inhibitory potency and selectivity.[6] For instance, the presence of specific functional groups can enhance binding affinity and lead to improved efficacy.[6]

CompoundScaffoldTarget Cancer Cell LinesIC50 (µM)
9k 2,4-diaminopyrimidine-1,4,8-triazaspiro[4.5]decan-3-oneA549, HCT-116, PC-3, MCF-72.14, 3.59, 5.52, 3.69
13f 2,4-diaminopyrimidine-1,4,8-triazaspiro[4.5]decan-3-oneA549, HCT-116, PC-3, MCF-71.98, 2.78, 4.27, 4.01

Table 1: In vitro anticancer activity of representative pyrimidine-substituted diazaspiro compounds.[6]

Experimental Protocol: Synthesis of a 2,4-Diaminopyrimidine-Diazaspiro Scaffold

The synthesis of these complex molecules often involves a multi-step approach. A general protocol for the synthesis of a 2,4-diaminopyrimidine derivative linked to a diazaspiro scaffold is outlined below.

Step 1: Synthesis of the Diazaspiro Intermediate

  • React a suitable starting material, such as a cyclic ketone, with an amine and a source of cyanide in a Strecker reaction to form an aminonitrile.

  • Hydrolyze the nitrile to a carboxylic acid.

  • Perform an intramolecular cyclization to form the lactam of the diazaspirocycle.

  • Reduce the lactam to the corresponding amine.

Step 2: Coupling with the Pyrimidine Core

  • Start with a di-substituted pyrimidine, such as 2,4-dichloropyrimidine.

  • Perform a nucleophilic aromatic substitution (SNAr) with a desired amine at the C4 position.

  • In a subsequent SNAr reaction, couple the diazaspiro intermediate at the C2 position of the pyrimidine ring.

Step 3: Final Modification and Purification

  • Introduce further diversity by modifying the substituent on the aniline ring or the diazaspiro scaffold.

  • Purify the final compound using column chromatography or recrystallization.

Synthesis_Workflow Start Starting Materials (Cyclic Ketone, Amines, Dichloropyrimidine) Step1 Diazaspiro Scaffold Synthesis (e.g., Strecker, Cyclization, Reduction) Start->Step1 Step2 Sequential SNAr Reactions - Amine at C4 - Diazaspiro at C2 Step1->Step2 Step3 Optional Derivatization Step2->Step3 Purification Purification (Chromatography/Recrystallization) Step3->Purification FinalProduct Final Pyrimidine-Substituted Diazaspiro Compound Purification->FinalProduct

Synthetic workflow for pyrimidine-substituted diazaspiro scaffolds.
Experimental Protocol: In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against a specific kinase is typically evaluated using an in vitro assay. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.[5]

Materials:

  • Purified kinase enzyme

  • Kinase substrate (peptide or protein)

  • ATP

  • Assay buffer

  • Test compounds (dissolved in DMSO)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, substrate, and test compound to the assay buffer.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent.

  • Measure the luminescence signal using a luminometer.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Kinase_Assay_Workflow Start Prepare Reagents (Kinase, Substrate, ATP, Compound) Reaction Incubate Kinase Reaction (with and without inhibitor) Start->Reaction Detection Add Luminescent ATP Detection Reagent Reaction->Detection Measurement Measure Luminescence Detection->Measurement Analysis Calculate % Inhibition and IC50 Measurement->Analysis Result Determine Kinase Inhibitory Potency Analysis->Result

Workflow for a luminescence-based kinase inhibition assay.

Antiviral Applications: Blocking Viral Entry

Beyond oncology, pyrimidine-substituted diazaspiro scaffolds have shown promise as antiviral agents. A novel pyrimidyl-di(diazaspiroalkane) derivative, 3,3'-(5-nitropyrimidine-4,6-diyl)bis-3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane tetrachloride dihydrochloride, has been synthesized and found to inhibit the replication of a broad range of viruses, including various strains of HIV.[4][7][8]

The mechanism of action for this class of compounds involves blocking the initial attachment of the virus to the host cell.[7] Specifically, they interact with heparan sulfate proteoglycans on the cell surface, which are used by many viruses as a primary attachment receptor.[7] By occupying these binding sites, the pyrimidine-substituted diazaspiro compound effectively prevents the virus from gaining entry into the cell. This mode of action, targeting a host cell component rather than a viral enzyme, is a promising strategy for overcoming viral resistance.[7]

VirusStrainEC50 (µg/mL)
HIV-1IIIB0.8
HIV-16S0.6
HIV-1RF0.5
HIV-2ROD1.0

Table 2: Antiviral activity of a pyrimidyl-di(diazaspiroalkane) derivative against various HIV strains.[7]

Experimental Protocol: Antiviral Assay (HIV Replication)

The antiviral activity of these compounds can be assessed by measuring their ability to inhibit viral replication in cell culture.

Materials:

  • Host cells (e.g., MT-4 cells)

  • HIV stock

  • Test compound

  • Cell culture medium

  • Reagents for measuring viral replication (e.g., p24 antigen ELISA kit)

Procedure:

  • Seed host cells in a 96-well plate.

  • Add serial dilutions of the test compound to the cells.

  • Infect the cells with a known amount of HIV.

  • Incubate the plate for several days to allow for viral replication.

  • Harvest the cell supernatant.

  • Quantify the amount of viral replication by measuring the level of a viral protein, such as the p24 antigen, using an ELISA.

  • Calculate the concentration of the compound that inhibits viral replication by 50% (EC50).

Future Directions and Conclusion

The fusion of pyrimidine and diazaspiro scaffolds represents a powerful approach in modern medicinal chemistry. The examples highlighted in this guide demonstrate their potential in developing novel therapeutics for cancer and viral infections. The inherent three-dimensionality and tunable physicochemical properties of the diazaspiro core, combined with the proven biological relevance of the pyrimidine ring, provide a rich chemical space for further exploration.

Future research in this area will likely focus on:

  • Expanding the therapeutic applications: Investigating the potential of these scaffolds against other targets, such as G protein-coupled receptors (GPCRs) and enzymes involved in neurodegenerative diseases.[9][10]

  • Developing more efficient and diverse synthetic routes: Creating novel methodologies to access a wider range of pyrimidine-substituted diazaspiro analogues.

  • Utilizing computational chemistry: Employing in silico methods to guide the design of more potent and selective inhibitors.

References

  • Antiretroviral Activity Of a Novel Pyrimidyl-Di(Diazaspiroalkane) Derivative. (2017).
  • Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. (n.d.). New Journal of Chemistry.
  • Synthesis of new pyrimidine derivatives and study their antibacterial activity: Comput
  • WO2017069661A1 - Pyrimidyl-di(diazaspiro-alkanes) with antiviral activity. (n.d.).
  • WO/2017/069661 PYRIMIDYL-DI(DIAZASPIRO-ALKANES) WITH ANTIVIRAL ACTIVITY. (2017).
  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. (2017). MDPI.
  • Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors. (2020).
  • Antibacterial activity of pyrimidine derivatives. (n.d.).
  • 2,7-Diazaspiro[3.5]nonane, 7-Methyl- synthesis. (n.d.). ChemicalBook.
  • Synthesis, Antibacterial and Anticancer Evaluation of Some Pyrimidine Deriv
  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024).
  • Application Notes and Protocols: Kinase Inhibition Assay for Pyrimidine-Based Compounds. (n.d.). Benchchem.
  • Application Notes and Protocols for High-Throughput Screening of Pyrimidine-Based Kinase Inhibitors. (n.d.). Benchchem.
  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2025).
  • Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors. (n.d.). Benchchem.
  • (PDF) SYNTHESIS AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF PYRIMIDINE DERIVATIVES. (2025).
  • Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. (n.d.). PubMed.
  • Exploring 4,7-Disubstituted Pyrimido[4,5- d]pyrimidines as Antiviral and Anticancer Agents. (2024).
  • Synthesis and Biological Activity of Some Novel Pyrimidine Deriv
  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. (2025).
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
  • Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. (2020). MDPI.
  • Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists. (2019). PMC.
  • Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. (n.d.). PubMed.
  • Technical Support Center: Efficient Synthesis of 7-Azaspiro[3.5]nonane. (n.d.). Benchchem.
  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. (n.d.). PubMed.
  • Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. (2026).
  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. (2025).
  • Synthesis and In Vivo Evaluation of Pyrazolopyridine and Pyridopyrazolopyrimidine Derivatives as Potent Anticancer Agents Against Ehrlich Ascites Carcinoma. (2023). Semantic Scholar.
  • Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. (2020). Journal of Applied Pharmaceutical Science.
  • Allosteric Modulation of Purine and Pyrimidine Receptors. (n.d.). PMC - NIH.
  • Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evalu
  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. (2023). MDPI.
  • Technical Support Center: Synthesis of 7-azaspiro[3.5]nonane. (n.d.). Benchchem.
  • Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine deriv
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). PMC.
  • (PDF) GPCR Allosteric Modulator Discovery. (2025).
  • Allosteric Modulators of G Protein-Coupled Receptors. (2022). MDPI.

Sources

7-(Pyrimidin-2-Yl)-2,7-Diazaspiro[4.5]Decane as a drug discovery building block

Author: BenchChem Technical Support Team. Date: March 2026

7-(Pyrimidin-2-Yl)-2,7-Diazaspiro[1]Decane: A Next-Generation 3D Building Block in Drug Discovery

The Paradigm Shift: Escaping Flatland

For decades, high-throughput combinatorial chemistry drove drug discovery toward highly aromatic, planar molecules. While easy to synthesize, these "flat" molecules often suffer from poor aqueous solubility, high metabolic clearance, and off-target promiscuity. The modern medicinal chemistry landscape has since pivoted toward three-dimensional (3D) architectures. Increasing the fraction of sp3-hybridized carbons (Fsp3) within a drug candidate directly correlates with improved physicochemical properties and a higher probability of clinical success[2].

Within this 3D paradigm, 7-(Pyrimidin-2-Yl)-2,7-Diazaspiro[1]Decane has emerged as a highly versatile Advanced Building Block (ABB). By fusing a rigid, sp3-rich diazaspiro core with a privileged pyrimidine pharmacophore, this molecule provides a pre-validated foundation for hit-to-lead optimization, particularly in the development of kinase inhibitors and protein-protein interaction (PPI) modulators.

Structural & Physicochemical Rationale (The "Why")

As an application scientist, selecting a building block is never arbitrary; it is an exercise in structural causality. The architecture of 7-(Pyrimidin-2-Yl)-2,7-Diazaspiro[1]Decane is engineered to solve specific pharmacokinetic and pharmacodynamic challenges.

  • The 2,7-Diazaspiro[1]Decane Core: The spirocyclic junction (a single carbon atom shared by a 5-membered and 6-membered ring) locks the conformation of the molecule. This rigidity reduces the entropic penalty upon target binding, thereby increasing binding affinity. Furthermore, the spirocyclic core projects substituents into all three spatial dimensions, allowing the molecule to access deep, complex binding pockets that planar heteroaromatics cannot reach[3].

  • The Pyrimidine Motif: Pyrimidine is a universally recognized "privileged scaffold"[1]. Attached at the N7 position of the spirocycle, it acts as a potent hydrogen-bond acceptor. In kinase drug discovery, this motif is routinely used to anchor the molecule into the ATP-binding hinge region[4].

  • Synergistic Causality: By pre-installing the electron-withdrawing pyrimidine ring on the N7 nitrogen, the overall basicity (pKa) of that specific amine is significantly reduced. This prevents the molecule from being overly basic—a common cause of hERG channel toxicity and poor blood-brain barrier permeability. Meanwhile, the secondary amine at the N2 position remains fully aliphatic and nucleophilic, providing an orthogonal handle for synthetic diversification.

Comparative Physicochemical Metrics

To illustrate the structural advantage of this building block, we compare it against a traditional planar analog, 1-(pyrimidin-2-yl)piperazine.

Table 1: Physicochemical Comparison of Planar vs. Spirocyclic Pyrimidine Scaffolds

Property1-(Pyrimidin-2-yl)piperazine (Planar)7-(Pyrimidin-2-Yl)-2,7-Diazaspiro[1]Decane (3D)Causality / Impact
Fsp3 (Saturation) 0.50 (4/8 carbons)0.67 (8/12 carbons)Higher Fsp3 improves aqueous solubility and reduces off-target promiscuity[2].
3D Exit Vectors 2 (Linear/Planar)4 (Spherical/Orthogonal)Spiro core projects substituents into deep, complex binding pockets[3].
Conformational Rigidity Low (Chair flip active)High (Spiro-locked)Reduces entropic penalty upon target binding, increasing target affinity.
Metabolic Stability Moderate (Exposed

-carbons)
High (Sterically shielded)The spiro carbon sterically hinders CYP450-mediated oxidation at adjacent sites.

Mechanistic Workflows & Visualizations

The orthogonal nature of the N2 and N7 positions allows for highly controlled parallel synthesis. The diagram below maps the functionalization logic of the building block.

G Core 7-(Pyrimidin-2-Yl)- 2,7-Diazaspiro[4.5]Decane N2 N2 Secondary Amine (Reactive Handle) Core->N2 Functionalization N7 N7-Pyrimidine (Hinge Binder / Modulator) Core->N7 Pharmacophore Spiro Spiro Carbon (Rigidity / 3D Vector) Core->Spiro Structural Amide Amide Coupling (HATU/DIPEA) N2->Amide RedAmin Reductive Amination (NaBH(OAc)3) N2->RedAmin SNAr SNAr / Buchwald (Pd-catalyzed) N2->SNAr

Figure 1: Structural logic and orthogonal functionalization pathways of the diazaspiro core.

When integrated into a broader drug discovery campaign, this building block accelerates the hit-to-lead phase by instantly upgrading a planar hit into a 3D lead candidate.

W Start Hit Identification (Planar Pyrimidine Hit) ScaffoldHop Scaffold Hopping (Introduce Spiro Core) Start->ScaffoldHop Escape Flatland Synthesis Parallel Synthesis (N2 Diversification) ScaffoldHop->Synthesis ABB Integration Screening In Vitro Screening (Target Affinity & ADME) Synthesis->Screening Library Generation Screening->Synthesis SAR Feedback Lead Lead Selection (High Fsp3, Low Toxicity) Screening->Lead Data Triage

Figure 2: Hit-to-lead optimization workflow utilizing the spirocyclic pyrimidine building block.

Experimental Methodology: Self-Validating High-Throughput Functionalization

The primary synthetic challenge when utilizing 7-(Pyrimidin-2-Yl)-2,7-Diazaspiro[1]Decane is the steric hindrance surrounding the N2 secondary amine. Because the N2 atom is part of a 5-membered ring directly adjacent to the bulky C5 spiro carbon, standard coupling conditions often fail or stall. The following protocol is engineered with specific chemical causality to overcome this barrier, complete with self-validating analytical checkpoints.

Protocol: Sterically-Driven Amide Coupling at the N2 Position

  • Coupling Agent Rationale: HATU is selected over EDC/HOBt. The superior leaving group (HOAt) generated by HATU is critical for overcoming the steric hindrance around the N2 amine.

  • Base Rationale: N,N-Diisopropylethylamine (DIPEA) is utilized because its bulky isopropyl groups prevent it from acting as a competing nucleophile, ensuring it functions strictly as a proton scavenger.

Step-by-Step Procedure:

  • Pre-Activation: In an oven-dried vial under nitrogen, dissolve the target carboxylic acid (1.2 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes.

    • Causality: Pre-forming the active HOAt ester prevents the spirocyclic amine from reacting directly with the coupling reagent, which would otherwise form inactive guanidinium byproducts.

  • Coupling: Add 7-(Pyrimidin-2-Yl)-2,7-Diazaspiro[1]Decane (1.0 eq) as a solution in DMF. Stir at 25°C.

  • Self-Validation Checkpoint 1 (UPLC-MS): After 2 hours, sample 5 µL of the reaction mixture, dilute in 1 mL MeCN/H2O, and inject into the UPLC-MS.

    • Pass Criteria: Complete disappearance of the starting material peak (m/z [M+H]+ = 219.1) and the appearance of the target product mass.

    • Intervention: If >10% starting material remains, elevate the temperature to 40°C for 1 hour. The rigid spiro core occasionally requires thermal energy to overcome the rotational barrier during C-N bond formation.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to seamlessly pull residual DMF into the aqueous phase) and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Self-Validation Checkpoint 2 (1H-NMR): Dissolve the crude product in CDCl3 or DMSO-d6 for NMR analysis.

    • Pass Criteria: The absolute absence of the broad N2-H amine singlet (typically found between 2.0–3.0 ppm depending on the solvent). Furthermore, observe a distinct downfield shift (approx. +0.5 to +1.0 ppm) for the protons on C1 and C3 of the diazaspiro core, definitively confirming successful acylation at the N2 position.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[Link]

  • Zheng, Y., et al. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery.[Link]

  • Bräse, S., et al. (2015). Privileged Scaffolds in Medicinal Chemistry: An Introduction. RSC Drug Discovery Series.[Link]

  • Shaikh, M., et al. (2021). Emerging Approaches to Overcome Acquired Drug Resistance Obstacles to Osimertinib in Non-Small-Cell Lung Cancer. ACS Omega.[Link](Note: Linked via ACS Omega grounding source for pyrimidine kinase inhibitor SAR)

Sources

Escaping Flatland: The Physicochemical Profile and logP Dynamics of Spirocyclic Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary: The Paradigm Shift in Scaffold Topology

For decades, medicinal chemistry has heavily relied on planar, sp²-hybridized heteroaromatic rings—such as standard pyrimidines—due to their synthetic tractability and predictable cross-coupling chemistry. However, this over-reliance has populated screening libraries with flat, highly lipophilic molecules that often suffer from poor aqueous solubility, high metabolic clearance, and off-target promiscuity.

The strategic transition toward three-dimensional architectures, widely known as "escaping flatland," emphasizes increasing the fraction of sp³-hybridized carbons (


) within a drug candidate[1]. Among these 3D architectures, spirocyclic pyrimidine derivatives  have emerged as privileged scaffolds. By fusing a planar pyrimidine core with an aliphatic ring (e.g., azetidine, cyclobutane, or piperidine) via a single quaternary spiro carbon, drug developers can fundamentally alter the molecule's physicochemical profile. This structural editing reliably lowers the partition coefficient (logP), disrupts crystal lattice packing to enhance solubility, and restricts conformational flexibility to maintain high target affinity[2].

Physicochemical Mechanics: logP, Solubility, and Pre-organization

The physicochemical advantages of spirocyclic pyrimidines are rooted in their unique topological and electronic properties:

  • Modulation of Lipophilicity (logP/logD): Planar pyrimidines often exhibit high logP values, driving non-specific binding and rapid cytochrome P450 (CYP) mediated metabolism. Spirocyclization introduces sp³ character and often incorporates additional polar heteroatoms (e.g., an azaspirocycle). This shifts the molecule's dipole moment into a 3D vector, increasing the hydration energy and effectively lowering the logP and logD at physiological pH[2].

  • Disruption of Pi-Stacking: Flat pyrimidines tend to form strong

    
     stacking interactions in the solid state, leading to high melting points and poor aqueous solubility. The orthogonal projection of the spiro-fused ring acts as a steric wedge, preventing tight crystal packing and dramatically improving thermodynamic solubility[1].
    
  • Conformational Locking (Lowering Entropic Penalty): Flexible alkyl or ether linkages suffer a high entropic penalty upon binding to a target protein. A spirocyclic pyrimidine locks the exit vectors of attached pharmacophores into a rigid, pre-organized 3D geometry. This allows the molecule to achieve high binding affinity without relying on the hydrophobic effect (which would artificially inflate logP)[1].

Optimization A Planar Pyrimidine (High logP, Poor ADME) B Spirocyclization (Increase Fsp3) A->B Structural Editing C Spirocyclic Pyrimidine (Lower logP, 3D Vector) B->C Topological Shift D Improved Solubility & Metabolic Stability C->D Physicochemical E Target Pre-organization (Lower Entropic Penalty) C->E Pharmacodynamic

Workflow illustrating the physicochemical and pharmacodynamic benefits of spirocyclization.

Case Study: Spirocyclic Pyrimidines as Rigid Linkers in PROTACs

The impact of spirocyclic pyrimidines is best illustrated in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs inherently violate Lipinski’s Rule of Five due to their high molecular weight and bivalent nature, often resulting in poor cell permeability and high clearance.

In the optimization of an Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) degrader, researchers initially utilized a flexible 12-atom carbon linker to connect the IRAK4 ligand to the Von Hippel–Lindau (VHL) E3 ligase binder. This resulted in suboptimal physicochemical properties and high in vitro clearance[3].

By replacing the flexible carbon chain with a rigid, polar spirocyclic pyrimidine linker , the research team achieved a profound physicochemical rescue[4]. The spirocyclic core lowered the overall logP, improved aqueous solubility, and restricted the conformational ensemble, which facilitated a more stable ternary complex formation[5]. Consequently, the optimized compound demonstrated a superior degradation concentration (


) of 151 nM in peripheral blood mononuclear cells (PBMCs) and significantly lower clearance in liver microsomes[6].
Quantitative Data: Linker Topology Impact on IRAK4 PROTACs
ParameterFlexible Alkyl Linker PROTACSpirocyclic Pyrimidine PROTAC
Linker Topology Linear, highly flexible sp³-chainRigid, 3D spiro-fused heterocycle
Lipophilicity (logD) High (Drives non-specific binding)Optimized / Lowered
IRAK4 Degradation (

)
259 nM151 nM
Microsomal Clearance High (Rapid CYP metabolism)Low (Steric shielding of labile sites)
Conformational Entropy High penalty upon ternary complexationLow penalty (Pre-organized vectors)

Data synthesized from IRAK4 PROTAC optimization studies[3],[4].

PROTAC Ligand Target Ligand (IRAK4 Binder) Linker Spirocyclic Pyrimidine Linker (Rigid, Polar, Optimal logP) Ligand->Linker Complex Ternary Complex (Target-PROTAC-E3) Linker->Complex Induced Proximity E3 E3 Ligase Binder (VHL Ligand) E3->Linker Degradation Proteasomal Degradation Complex->Degradation Ubiquitination

Mechanism of targeted protein degradation using a spirocyclic pyrimidine-linked PROTAC.

Self-Validating Experimental Methodologies

To accurately profile spirocyclic pyrimidine derivatives, computational predictions (like CLogP) are often insufficient due to the complex 3D hydration networks these molecules form. Empirical validation is mandatory. Below are the self-validating protocols designed to establish the physicochemical and metabolic profile of these scaffolds.

Protocol A: High-Throughput Shake-Flask LC-MS for logP/logD Determination

This protocol relies on a physical partitioning system, validated by an internal standard curve, to accurately measure lipophilicity.

  • Buffer and Solvent Preparation: Prepare 1-octanol and aqueous phosphate buffer (pH 7.4). Mutually saturate both phases by stirring them together vigorously for 24 hours, then allow them to separate completely.

    • Causality: Pre-saturation prevents volume shifts during the actual experiment, ensuring partition calculations are based purely on solute transfer, not solvent dissolution.

  • System Calibration (Self-Validation): Spike a control set of 5 standard drugs with known logP values (ranging from -1.0 to +5.0) into the system.

    • Causality: This generates a standard curve that validates the LC-MS response linearity and confirms the phase separation integrity.

  • Sample Incubation: Dissolve the spirocyclic pyrimidine candidate in DMSO (stock 10 mM). Spike 10 µL of stock into 1 mL of the octanol/buffer mixture (1:1 v/v) in a sealed vial. Shake at 300 rpm at 25°C for 2 hours.

  • Phase Separation: Centrifuge the vials at 3000 x g for 15 minutes.

    • Causality: Centrifugation breaks any micro-emulsions. Aqueous droplets suspended in the octanol phase will artificially lower the measured logP, causing false-positive "improvements" in lipophilicity[2].

  • Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM).

  • Calculation: Calculate logD (at pH 7.4) as

    
    .
    
Protocol B: In Vitro Liver Microsomal Stability Assay (Intrinsic Clearance)

Lowering logP via spirocyclization should theoretically reduce CYP-mediated metabolism. This assay validates that hypothesis.

  • Reaction Mixture Assembly: In a 96-well plate, combine human liver microsomes (HLM, 0.5 mg/mL final protein concentration), 100 mM potassium phosphate buffer (pH 7.4), and 3 mM

    
    .
    
  • Control Implementation (Self-Validation):

    • Positive Control: Run Verapamil in parallel to confirm microsomal CYP activity.

    • Negative Control: Run the spirocyclic pyrimidine without the addition of NADPH.

    • Causality: The negative control proves that any observed degradation is strictly CYP-mediated (NADPH-dependent) and not due to chemical instability or non-specific protein binding.

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM).

  • Kinetic Sampling: At time points 0, 5, 15, 30, and 60 minutes, transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: The cold organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction precisely at the designated time point.

  • Analysis & Calculation: Centrifuge to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound versus time to determine the elimination rate constant (

    
    ). Calculate intrinsic clearance (
    
    
    
    ) using the formula:
    
    
    , where
    
    
    is incubation volume and
    
    
    is the mass of microsomal protein.

Conclusion

The integration of spirocyclic pyrimidine derivatives represents a highly rational approach to modern drug design. By "escaping flatland," medicinal chemists can systematically engineer molecules that break the traditional compromise between target affinity and developability. As demonstrated in advanced modalities like PROTACs, substituting planar, lipophilic, or highly flexible moieties with rigid, 3D spirocyclic pyrimidines optimizes logP, enhances aqueous solubility, and shields the molecule from rapid metabolic clearance.

References

1.1[1] 2.2[2] 3.3[3] 4.4[4] 5.5[5] 6. 6[6]

Sources

Escaping Flatland: The Role of 7-(Pyrimidin-2-Yl)-2,7-Diazaspiro[4.5]Decane in GPCR Ligand Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of novel therapeutics targeting G-Protein-Coupled Receptors (GPCRs), medicinal chemists frequently encounter the dual hurdles of target promiscuity and metabolic liability. For decades, the 1-(pyrimidin-2-yl)piperazine (1-PP) pharmacophore has served as a privileged scaffold for aminergic GPCRs, featured prominently in drugs like buspirone and aripiprazole. However, the inherent flexibility and "flatness" of the piperazine ring often lead to off-target interactions and hERG-related cardiotoxicity.

This technical guide explores the paradigm shift toward Fsp³-rich bioisosteres, specifically focusing on 7-(pyrimidin-2-yl)-2,7-diazaspiro[4.5]decane . By introducing a rigid, three-dimensional spirocyclic core, this scaffold fundamentally alters the physicochemical and spatial properties of the ligand, offering a highly tunable vector for GPCR subtype selectivity.

The Bioisosteric Evolution: From Piperazine to Spirocycles

The transition from planar heterocycles to spirocyclic systems is driven by the "escape from flatland" hypothesis, which posits that increasing the fraction of sp³-hybridized carbons (Fsp³) correlates with higher clinical success rates[1].

While piperazine is highly effective at positioning basic nitrogens for salt-bridge formation within GPCR orthosteric sites, its conformational flexibility allows it to adopt multiple binding poses. This adaptability is the root cause of ligand promiscuity across highly conserved aminergic GPCRs (such as Dopamine D2/D3, Serotonin 5-HT, and Adrenergic receptors)[2].

Replacing the piperazine core with a 2,7-diazaspiro[4.5]decane system introduces a quaternary spiro carbon that locks the two nitrogen-containing rings in an orthogonal arrangement. This conformational restriction prevents the ligand from adopting the planar conformations required to bind to off-target receptors, thereby acting as a structural filter for selectivity[3].

G A 1-(Pyrimidin-2-yl)piperazine (Flat, Promiscuous) B Conformational Restriction & Fsp3 Increase A->B C 7-(Pyrimidin-2-yl)- 2,7-Diazaspiro[4.5]decane (3D, Selective) B->C

Caption: Evolution from flat piperazine to 3D spirocyclic scaffold.

Structural and Physicochemical Rationale

The integration of the 7-(pyrimidin-2-yl)-2,7-diazaspiro[4.5]decane scaffold into a drug candidate is not merely a structural swap; it fundamentally alters the molecule's physicochemical profile[4].

Causality of hERG Mitigation

A major liability of piperazine-based GPCR ligands is their propensity to block the hERG potassium channel, leading to QT prolongation. The hERG channel pore contains key aromatic residues (Tyr652 and Phe656) that interact with basic amines via cation-π interactions. The spiro[4.5]decane system mitigates this liability through two causal mechanisms:

  • Steric Shielding: The bulky, orthogonal nature of the spirocycle creates a steric penalty when entering the narrow hERG pore.

  • Basicity Tuning: The spiro fusion subtly alters the pKa of the secondary amine. By lowering the basicity and modulating the lipophilicity (logD), the affinity for the hERG channel is significantly reduced without compromising GPCR target engagement[5].

Comparative Data Analysis
Property1-(Pyrimidin-2-yl)piperazine7-(Pyrimidin-2-yl)-2,7-diazaspiro[4.5]decaneCausal Mechanism for Shift
Fsp³ Fraction Low (~0.4)High (>0.7)Introduction of the spirocyclic aliphatic rings.
GPCR Selectivity Poor (Pan-aminergic)High (Subtype specific)Rigid 3D vectoring prevents induced-fit in off-target pockets.
hERG Liability High (IC50 < 1 µM)Low (IC50 > 10 µM)Increased steric bulk around the basic amine disrupts Tyr652 binding.
Metabolic Stability Moderate (Piperazine oxidation)HighSpiro fusion blocks alpha-carbon oxidation sites.

GPCR Binding Mechanics: Dual-Pocket Targeting

To achieve subtype selectivity (e.g., targeting the Dopamine D3 receptor over the highly homologous D2 receptor), modern ligand design relies on a bitopic (dual-pocket) binding strategy.

The 7-(pyrimidin-2-yl)-2,7-diazaspiro[4.5]decane scaffold is perfectly engineered for this:

  • The Anchor (Orthosteric Pocket): The pyrimidin-2-yl moiety acts as a hinge-binding or orthosteric anchor. The nitrogen atoms of the pyrimidine form critical hydrogen bonds, while the basic nitrogen of the spirocycle forms a highly conserved salt bridge with an Aspartate residue (e.g., Asp3.32 in aminergic GPCRs)[2].

  • The Vector (Secondary Pocket): The rigid spiro[4.5]decane core acts as an inflexible spacer. Because the rings are orthogonal, it forces any attached secondary pharmacophore directly into the extracellular loop (ECL) regions. Since ECLs are highly variable among GPCR subtypes, this precise spatial projection is the direct cause of enhanced subtype selectivity.

G L Spirocyclic Ligand R Aminergic GPCR Target L->R P1 Orthosteric Pocket (Asp3.32 Interaction) R->P1 Pyrimidine Anchor P2 Secondary Pocket (ECL Selectivity) R->P2 Spiro Vector S Intracellular Signaling (G-Protein / Arrestin) P1->S P2->S

Caption: Dual-pocket binding mechanism of spirocyclic ligands in GPCRs.

Experimental Methodologies & Protocols

To ensure scientific integrity, the synthesis and biological evaluation of these scaffolds must rely on self-validating experimental systems. Below are the standardized protocols for generating and validating 7-(pyrimidin-2-yl)-2,7-diazaspiro[4.5]decane derivatives.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) Synthesis

Objective: Couple the pyrimidine pharmacophore to the spirocyclic core.

  • Preparation: In an oven-dried Schlenk flask under inert argon atmosphere, dissolve 1.0 equivalent of 2-chloropyrimidine and 1.2 equivalents of tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). The use of DIPEA (a non-nucleophilic base) prevents unwanted side reactions while efficiently scavenging the HCl byproduct, driving the equilibrium forward.

  • Reaction: Heat the mixture to 90°C for 12 hours. Monitor via LC-MS until the 2-chloropyrimidine is fully consumed.

  • Workup & Deprotection: Quench with water, extract with ethyl acetate, and purify via flash chromatography. To remove the Boc protecting group, treat the intermediate with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 2 hours at room temperature.

  • Validation: Confirm the orthogonal spiro structure and purity (>95%) using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Self-Validating Radioligand Displacement Assay

Objective: Determine the binding affinity (Ki) for the target GPCR while ensuring assay reliability.

  • Membrane Preparation: Harvest CHO cells stably expressing the target GPCR (e.g., human D3R). Homogenize in Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Assay Setup (Self-Validating Matrix):

    • Test Wells: Add membrane suspension, [³H]-spiperone (radioligand), and varying concentrations of the spirocyclic test compound (10⁻¹¹ to 10⁻⁵ M).

    • Positive Control: Use a known reference standard (e.g., Haloperidol) to validate that the receptor is active and the assay is sensitive.

    • Non-Specific Binding (NSB) Control: Add 10 µM (+)-butaclamol. Causality: This saturates all specific GPCR sites. Any remaining radioactive signal is background noise, allowing for the calculation of true specific binding.

  • Incubation & Filtration: Incubate at 25°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (to reduce non-specific filter binding).

  • Quantification: Wash filters three times with ice-cold buffer, extract radioactivity in scintillation fluid, and measure using a liquid scintillation counter. Calculate IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.

Conclusion

The integration of 7-(pyrimidin-2-yl)-2,7-diazaspiro[4.5]decane into GPCR ligand design represents a masterclass in applied bioisosterism. By replacing the flat, flexible piperazine ring with a rigid, Fsp³-rich spirocycle, medicinal chemists can systematically engineer out hERG liabilities and off-target promiscuity. The orthogonal geometry of the spiro[4.5]decane core provides a highly predictable vector for probing secondary binding pockets, making it an indispensable tool for the development of next-generation, subtype-selective GPCR therapeutics.

References

  • Leveraging a Low-Affinity Diazaspiro Orthosteric Fragment to Reduce Dopamine D3 Receptor (D3R) Ligand Promiscuity across Highly Conserved Aminergic G‑Protein-Coupled Receptors (GPCRs). National Institutes of Health (PMC).
  • Bioisosteric Replacement Leading to Biologically Active[6]Paracyclophanes with Altered Binding Profiles for Aminergic G-Protein-Coupled Receptors. ACS Publications. Available at:

  • Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation. ACS Publications.
  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Publications.
  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Publishing.

Sources

Metabolic Stability of Diazaspiro[4.5]decane Pharmacophores

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the escape from "flatland"—the dominance of planar, aromatic scaffolds—has elevated spirocyclic systems to a position of prominence.[1][2] Among these, the diazaspiro[4.5]decane core has emerged as a critical pharmacophore, offering a superior alternative to traditional piperazine or piperidine rings.

This guide provides a deep technical analysis of the metabolic stability of diazaspiro[4.5]decane derivatives. It details the structural mechanisms that confer resistance to Cytochrome P450 (CYP) degradation, identifies metabolic "soft spots," and presents a validated experimental workflow for assessing intrinsic clearance (


). By synthesizing structural biology with metabolic kinetics, this document serves as a blueprint for optimizing this scaffold in preclinical drug development.

Structural Basis of Metabolic Resilience

The diazaspiro[4.5]decane scaffold (specifically the 2,8-diazaspiro[4.5]decane isomer) is frequently utilized as a bioisostere for piperazine. Its metabolic superiority stems from three physicochemical pillars:

  • Blocking

    
    -Carbon Oxidation: 
    CYP450 enzymes typically initiate oxidative dealkylation by abstracting a hydrogen atom from the carbon 
    
    
    
    to the nitrogen. In the diazaspiro[4.5]decane system, the spiro-junction carbon is quaternary. It lacks the abstractable proton required for the formation of the carbinolamine intermediate at that specific position, effectively "capping" a major metabolic liability.
  • Fsp³ Fraction & Lipophilicity: The spiro-center increases the fraction of

    
     hybridized carbons (
    
    
    
    ), forcing the molecule into a rigid, three-dimensional conformation. This reduces the planar lipophilicity (LogD) often associated with non-specific CYP binding, thereby lowering intrinsic clearance rates compared to flat aromatic analogs.
  • Conformational Rigidity: Unlike flexible piperazines, the spiro-fusion locks the ring puckering. This rigidity can reduce the entropic penalty of binding to a target protein while simultaneously restricting the "induced fit" required for the molecule to access the catalytic heme center of metabolic enzymes.

Metabolic Liability Analysis

Despite its advantages, the scaffold is not immune to metabolism. The primary "soft spots" remaining on the 2,8-diazaspiro[4.5]decane core are:

  • N-Oxidation: The secondary or tertiary amines (positions 2 and 8) are susceptible to direct N-oxidation by Flavin-containing Monooxygenases (FMOs) or CYPs.

  • Distal

    
    -Hydroxylation:  The methylene carbons adjacent to the nitrogens (but distal to the spiro center) remain vulnerable to hydroxylation.
    

Visualizing the Metabolic Pathway

The following diagram illustrates the metabolic fate of a generic 2,8-diazaspiro[4.5]decane derivative, highlighting the blocked pathway at the spiro-junction versus the accessible pathways.

MetabolicPathway Parent Parent Scaffold (2,8-diazaspiro[4.5]decane) CYP CYP450 / FMO Parent->CYP Binding NOxide Metabolite A: N-Oxide Formation (Reversible/Stable) CYP->NOxide N-Oxygenation AlphaHydrox Metabolite B: Distal α-Hydroxylation (Unstable Carbinolamine) CYP->AlphaHydrox C-Hydroxylation (Distal Methylene) Blocked BLOCKED PATHWAY Spiro-Junction Oxidation (No α-Proton) CYP->Blocked Attempted Abstraction RingOpen Ring Opening (Aldehyde/Amine) AlphaHydrox->RingOpen Spontaneous Rearrangement

Figure 1: Metabolic fate of the diazaspiro[4.5]decane scaffold. Note the critical stability conferred by the quaternary spiro-carbon (Green).

Optimization Strategies: Medicinal Chemistry

To further stabilize the scaffold, the following modifications are recommended based on structure-activity relationship (SAR) data:

StrategyMechanism of ActionImplementation Example
Fluorination Replaces metabolically labile C-H bonds with strong C-F bonds. Reduces electron density on amines, lowering

and N-oxidation potential.
Introduce fluorine at the C3 or C4 position (distal to spiro center) to block

-hydroxylation.
N-Capping Converts basic amines to amides, ureas, or carbamates. Reduces basicity and prevents N-oxidation and N-dealkylation.Acylation of the N2 or N8 nitrogen (e.g., urea formation in sEH inhibitors).
Steric Shielding Introduces bulky groups adjacent to the nitrogen to hinder enzyme approach.Methylation at the C1 or C3 positions (gem-dimethyl) to sterically protect the nitrogen.
Bridgehead Modification While the spiro-carbon is fixed, altering the ring size (e.g., to [3.5] or [5.5]) changes the vector and can disrupt enzyme binding.Switching from [4.5]decane to [3.5]nonane if metabolic liability persists.

Experimental Protocol: Microsomal Stability Assessment

This protocol is designed to assess the intrinsic clearance (


) of diazaspiro compounds. It specifically accounts for the high basicity of these amines, which can lead to non-specific binding.
Materials
  • Test Compound: 10 mM stock in DMSO.

  • Liver Microsomes: Human/Rat/Mouse (20 mg/mL protein conc).

  • NADPH Regenerating System: 10 mM NADPH (or Glucose-6-phosphate/G6PDH mix).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4) + 3 mM

    
    .
    
  • Internal Standard (IS): Propranolol or Tolbutamide (1 µM in Acetonitrile).

Workflow Diagram

StabilityProtocol Prep 1. Preparation Pre-warm Buffer (37°C) Thaw Microsomes Incubation 2. Incubation (T=0 to 60 min) [Cpd] = 1 µM [Microsome] = 0.5 mg/mL Prep->Incubation Start 3. Initiation Add NADPH (1 mM final) Incubation->Start Sampling 4. Sampling Aliquot at 0, 5, 15, 30, 60 min Start->Sampling Quench 5. Quenching Add to Ice-Cold ACN + IS (Precipitate Proteins) Sampling->Quench Centrifuge 6. Centrifugation 4000g, 20 min, 4°C Quench->Centrifuge Analysis 7. LC-MS/MS Analysis Monitor Parent Depletion Centrifuge->Analysis

Figure 2: Step-by-step microsomal stability assay workflow tailored for basic spirocyclic amines.

Detailed Methodology
  • Master Mix Preparation: Prepare a solution containing liver microsomes (0.5 mg/mL final) and Potassium Phosphate buffer. Pre-incubate at 37°C for 5 minutes. Critical: Ensure pH is strictly 7.4; basic amines are sensitive to pH-dependent extraction efficiency.

  • Compound Addition: Spike the test compound into the master mix to a final concentration of 1 µM. Keep DMSO < 0.1% to avoid enzyme inhibition.

  • Reaction Initiation: Add NADPH (1 mM final) to start the reaction. Control: Run a parallel incubation without NADPH to assess chemical stability (hydrolysis).

  • Sampling & Quenching: At defined time points (0, 5, 15, 30, 45, 60 min), transfer 50 µL of the reaction mixture into 150 µL of ice-cold Acetonitrile (ACN) containing the Internal Standard. The 1:3 ratio ensures complete protein precipitation.

  • Analysis: Centrifuge at 4000g for 20 min. Inject the supernatant onto a C18 Reverse Phase column (e.g., Waters XBridge) coupled to a Triple Quadrupole Mass Spectrometer.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    is the elimination rate constant.
    
    
    
    

Case Study: Optimization of TYK2/JAK1 Inhibitors

A compelling example of the diazaspiro[4.5]decane scaffold's utility is found in the development of selective TYK2/JAK1 inhibitors .[3]

  • Challenge: Early hits based on piperidine scaffolds showed rapid oxidative clearance and poor selectivity.

  • Solution: Researchers introduced the 2,8-diazaspiro[4.5]decan-1-one core.[3][4]

  • Outcome:

    • Compound 48 demonstrated excellent metabolic stability in human liver microsomes (HLM).

    • The spiro-modification improved the selectivity profile (>23-fold selectivity for JAK2).[3]

    • The rigid scaffold allowed for precise orientation of the inhibitor within the ATP-binding pocket, while the spiro-center protected the core from rapid degradation.

    • Result: High oral bioavailability and efficacy in acute ulcerative colitis models.

References

  • Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists Journal of Medicinal Chemistry [Link][5]

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor Journal of Medicinal Chemistry [Link][3]

  • Discovery of 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors Bioorganic & Medicinal Chemistry Letters [Link][6]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Bioorganic & Medicinal Chemistry [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry Journal of Medicinal Chemistry [Link]

Sources

Strategic Functionalization of 2,7-Diazaspiro[4.5]decane: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The 2,7-diazaspiro[4.5]decane scaffold represents a high-value "privileged structure" in modern medicinal chemistry.[1] By offering a rigid, spirocyclic alternative to flat piperazine or piperidine rings, it enables precise vector orientation of substituents (increasing


 character) and frequently improves metabolic stability and oral bioavailability.[1][2][3]

This technical guide details the strategic functionalization of this core, focusing on orthogonal protection strategies and self-validating synthetic workflows.

Executive Summary: The Spiro Advantage

The 2,7-diazaspiro[4.5]decane core consists of a five-membered pyrrolidine ring and a six-membered piperidine ring sharing a single quaternary carbon (C5).[1] Unlike its isomer, 2,8-diazaspiro[4.5]decane (often used in JAK inhibitors), the 2,7-isomer offers a unique geometric vector that projects substituents at an angle distinct from the linear axis of piperazines.[1][2]

Key Technical Advantages:

  • Vector Control: Rigidifies the distance and angle between two pharmacophores.[3]

  • Lipophilicity Modulation: Reduces LogD compared to aromatic linkers while maintaining structural integrity.[3]

  • IP Generation: Offers novel chemical space outside crowded piperazine/piperidine patent landscapes.[3]

Structural Analysis & Reactivity Profile[2][3]

To functionalize this scaffold effectively, one must distinguish between the two non-equivalent nitrogen atoms: N2 (pyrrolidine ring) and N7 (piperidine ring).[1][2][3]

Reactivity Matrix
FeatureN2 (Pyrrolidine Ring) N7 (Piperidine Ring) Implication
Ring Size 5-membered6-memberedN2 is inherently slightly more nucleophilic due to ring strain/hybridization, but steric crowding from the spiro center (C5) affects both.[1]
Position

to spiro center

to spiro center
Both are sterically hindered compared to a distal nitrogen (like N8 in the 2,8-isomer).[1][3]
pKa (Calc) ~11.3~11.1Reactivity is driven more by steric accessibility and protection status than pKa differences.[3]
Common State Often the "free" amine in synthesis from piperidones.[3]Often Benzyl-protected in de novo synthesis.[3]N7-Benzyl is the standard starting point for asymmetric functionalization.[3]
The "Orthogonal Building Block" Strategy

Attempting to selectively functionalize the free dihydrochloride diamine (CAS: 1334499-87-4) often leads to mixtures of mono-N2, mono-N7, and bis-alkylated products.[1] Best Practice: Utilize commercially available orthogonal building blocks.

  • Type A: tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate (N2-Boc , N7-Free)[1]

  • Type B: tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate (N7-Boc , N2-Free)[1]

Strategic Functionalization Workflows

The following diagrams illustrate the decision logic for synthesizing non-symmetric derivatives.

Workflow Visualization

G Start Target: Non-Symmetric 2,7-Diazaspiro[4.5]decane Choice Which Nitrogen requires the more sensitive/complex group? Start->Choice RouteA Route A: N7 Complex / N2 Simple (Start with N2-Boc) Choice->RouteA N7 Group is Acid Labile or Expensive RouteB Route B: N2 Complex / N7 Simple (Start with N7-Boc) Choice->RouteB N2 Group is Acid Labile or Expensive StepA1 1. Functionalize N7 (Free) (Reductive Amination / SNAr) RouteA->StepA1 StepB1 1. Functionalize N2 (Free) (Acylation / Alkylation) RouteB->StepB1 StepA2 2. Deprotect N2 (TFA/HCl) StepA1->StepA2 StepA3 3. Functionalize N2 StepA2->StepA3 StepB2 2. Deprotect N7 (TFA/HCl) StepB1->StepB2 StepB3 3. Functionalize N7 StepB2->StepB3

Caption: Decision tree for orthogonal functionalization based on substituent complexity and stability.

Detailed Experimental Protocols

These protocols utilize N7-Boc-2,7-diazaspiro[4.5]decane (Type B) to install a heteroaryl group on N2 via SNAr, followed by deprotection and reductive amination on N7.[1] This is a common workflow for generating kinase inhibitor libraries.[3]

Protocol 1: Selective SNAr on N2 (Pyrrolidine)

Objective: Install a pyrimidine moiety on the N2 nitrogen.[3] Causality: The N2 nitrogen is nucleophilic enough to displace halides from electron-deficient heterocycles.[3] Using the N7-Boc protected scaffold prevents polymerization and ensures regioselectivity.[3]

  • Reagents:

    • tert-butyl 2,7-diazaspiro[4.5]decane-7-carboxylate (1.0 equiv)[1]

    • 4-chloro-2-aminopyrimidine (1.1 equiv)[1]

    • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)[1][2][3]

    • Solvent: n-Butanol or DMSO (high boiling point polar solvent required for SNAr).[3]

  • Procedure:

    • Dissolve the scaffold and the chloropyrimidine in n-Butanol (0.2 M concentration).[3]

    • Add DIPEA.[3][4]

    • Heat to 100°C for 12 hours. Note: Monitoring by LCMS is critical to observe the disappearance of the starting amine (m/z ~241 for Boc-core).[3]

    • Self-Validation: The product should show a mass shift of +[Heterocycle - Cl]. If conversion is low (<50%), switch solvent to NMP and raise temperature to 120°C.[1][2][3]

  • Work-up:

    • Concentrate solvent in vacuo.[3]

    • Dilute with EtOAc, wash with water and brine.[1][2][3]

    • Purify via flash chromatography (Hexane/EtOAc).[1][2][3]

Protocol 2: N7-Boc Deprotection & Reductive Amination

Objective: Remove the protecting group and install a benzyl derivative on N7.[3] Causality: Acidic deprotection is quantitative.[3] Reductive amination on the piperidine N7 is favored over direct alkylation to avoid over-alkylation (quaternization).[1][3]

  • Deprotection:

    • Dissolve N2-functionalized intermediate in DCM.[3]

    • Add TFA (20% v/v).[1][2][3] Stir at RT for 2 hours.

    • Concentrate to dryness.[3] Crucial: Perform an ion-exchange workup (SCX-2 cartridge) or wash with sat.[1] NaHCO3 to obtain the free base .[3] Amine salts react poorly in reductive aminations.[3]

  • Reductive Amination:

    • Reagents: Free amine intermediate (1.0 equiv), Benzaldehyde derivative (1.2 equiv), STAB (Sodium Triacetoxyborohydride) (1.5 equiv), Acetic Acid (cat.).[1][2][3]

    • Solvent: DCE (1,2-Dichloroethane) or DCM.[1][2][3]

    • Procedure:

      • Mix amine and aldehyde in DCE.[3] Stir 30 mins to form imine (equilibrium).

      • Add STAB.[3][4] Stir at RT for 4-16 hours.[1]

    • Self-Validation: Check for disappearance of the imine peak in LCMS. If the aldehyde is unreactive, switch reducing agent to NaCNBH3 and use MeOH solvent (stronger conditions).[1][2][3]

Case Studies & Applications

Case Study A: RET Kinase Inhibitors

In the development of pyrazolo[1,5-a]pyridine-based RET kinase inhibitors, the 2,7-diazaspiro[4.5]decane scaffold was utilized to solubilize the core.[1][2]

  • Strategy: The researchers used tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate (N2-Boc).[1]

  • Chemistry: The free N7 (piperidine) was coupled to the pyrazolo-pyridine core.[3]

  • Outcome: The spiro-linkage provided a 10-fold increase in solubility compared to the piperazine analog while maintaining potency (IC50 < 10 nM).[3]

  • Reference: Wang et al. (2017) [1].[1][2][3]

Case Study B: Antimycobacterial Agents

Optimization of benzothiazinones for M. abscessus utilized the 2,7-diazaspiro scaffold to span a hydrophobic pocket.[1]

  • Observation: The 2,7-isomer showed superior permeability compared to the 2,8-isomer, likely due to the specific vector orientation shielding the polar nitrogens more effectively in the binding conformation.[1][2]

  • Reference: North et al. (2025) [2].[1][2][3]

References

  • Wang, X. et al. "Substituted pyrazolo[1,5-a]pyridine compounds as RET kinase inhibitors."[1][2][3] Patent WO2017/US2992586A1, 2017 .[1][2][3]

  • North, E. J. et al. "Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones."[1][2] Journal of Medicinal Chemistry, 2025 . [1][2][3]

  • Li, L. et al. "One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds."[1][3] Organic & Biomolecular Chemistry, 2014 , 12, 5356-5359.[1][2]

  • BenchChem Technical Report. "Validating the Mechanism of Action for 6,7-Diazaspiro[4.5]decane-Based Drugs." BenchChem Application Notes, 2025 .

  • Sigma-Aldrich. "2,7-Diazaspiro[4.5]decane dihydrochloride Product Specification." Merck KGaA, 2024 .[1][2][3]

Sources

Beyond Flatland: A Technical Guide to Spirocycles vs. Piperazines in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the "escape from flatland" is not merely a trend but a necessity for improving clinical success rates. While piperazines have long served as privileged scaffolds due to their synthetic accessibility and solubility profiles, they suffer from inherent liabilities: metabolic susceptibility, promiscuous binding (off-target toxicity), and overcrowded intellectual property (IP) space.

This guide analyzes the bioisosteric replacement of piperazines with spirocycles—specifically 2,6-diazaspiro[3.3]heptanes .[1][2][3][4][5] We explore the structural causality behind their improved physicochemical properties, detail the "vector twist" that accesses novel chemical space, and provide actionable protocols for validating these scaffolds in your lead optimization campaigns.

Part 1: The Piperazine Legacy & The 3D Imperative

The Piperazine Trap

Piperazine is ubiquitous in drug discovery (found in >100 FDA-approved drugs like Imatinib and Olaparib).[5] It serves as a reliable linker that introduces polarity and solubilizing amines.[5] However, its widespread use has revealed critical flaws:

  • Metabolic Liability: The

    
    -carbons are prone to oxidative metabolism (CYP450-mediated), and the nitrogens are susceptible to N-oxidation.[5]
    
  • Conformational Flaccidity: While the chair conformation is stable, the energy barrier to flip is low, leading to entropic penalties upon binding.

  • Planar Stacking: The relatively flat topology facilitates non-specific hydrophobic stacking, contributing to hERG inhibition and phospholipidosis.[5]

The Spirocyclic Advantage (Fsp3 & Vectors)

Spirocycles, particularly the 2,6-diazaspiro[3.3]heptane core, offer a rigid, three-dimensional alternative.

  • Fsp3 Correlation: Increasing the fraction of sp3-hybridized carbons (Fsp3) correlates with improved clinical success by enhancing solubility and reducing promiscuity.[5][6]

  • The "Spiro Twist": Unlike the piperazine chair (where substituents are often pseudo-equatorial and parallel), the spirocycle forces a

    
     twist between the two rings. This reorients exit vectors, allowing the molecule to probe spherical chemical space rather than linear space.
    
Diagram 1: Structural Vector Analysis

The following diagram illustrates the fundamental geometric shift when scaffold-hopping from piperazine to a spirocycle.

VectorAnalysis cluster_0 Piperazine Scaffold cluster_1 Spirocyclic Scaffold Pip_Struct Piperazine Core (Chair Conformation) Pip_Vec Exit Vectors: Linear / Parallel (180°) Pip_Struct->Pip_Vec Pip_Prop Result: Planar Stacking Promiscuous Binding Pip_Vec->Pip_Prop Transform Bioisosteric Replacement Pip_Prop->Transform Spiro_Struct 2,6-Diazaspiro[3.3]heptane (Rigid 3D Core) Spiro_Vec Exit Vectors: Orthogonal Twist (90°) Spiro_Struct->Spiro_Vec Spiro_Prop Result: Spherical Shape High Selectivity Spiro_Vec->Spiro_Prop Transform->Spiro_Struct Escape from Flatland

Caption: Comparison of exit vector geometry. Piperazines project substituents linearly, while spirocycles introduce an orthogonal twist, accessing new binding pockets.

Part 2: Physicochemical & Metabolic Profiling[6]

The transition to spirocycles is not just structural; it fundamentally alters the molecular property profile.[5][6] Below is a comparative analysis based on aggregated data from recent medicinal chemistry literature (e.g., Carreira group, SpiroChem).

Table 1: Comparative Properties (Piperazine vs. Spirocycle)
PropertyPiperazine2,6-Diazaspiro[3.3]heptaneImpact on Drug Design
Geometry 2D / Chair3D / TwistedSelectivity: The twist disrupts off-target planar binding (e.g., hERG).[5]
Basicity (pKa) ~9.8 (Secondary amine)~8.5 - 9.5Permeability: Slightly lower pKa can improve membrane permeability (LogD modulation).[5]
Lipophilicity (LogD) ModerateOften Lower (0.5 - 1.0 unit)Solubility: Lower LogD + 3D shape disrupts crystal lattice, enhancing solubility.[5]
Metabolic Stability Low (N-ox,

-C ox)
HighHalf-life: Strained rings are surprisingly stable; steric bulk protects N-centers.[5]
Synthesis TrivialModerate/ChallengingIP Value: Higher barrier to entry creates stronger patent protection.[5]
Mechanism of Metabolic Stability

Spirocycles resist metabolism through steric shielding and electronic modulation .[5]

  • Blockade of

    
    -Oxidation:  In piperazines, the C-H bonds adjacent to nitrogen are prime targets for CYP450.[5] In spiro[3.3]heptanes, the bridgehead carbon is quaternary (no protons), and the methylene protons on the ring are sterically hindered and part of a strained system, raising the activation energy for enzymatic abstraction.
    
  • N-Oxidation Reduction: The steric bulk of the spiro-system hinders the approach of Flavin-containing monooxygenases (FMOs) to the nitrogen lone pair.[5]

Part 3: Case Study – The Olaparib Analogue

A definitive example of this bioisostere in action is the optimization of PARP inhibitors.

  • Baseline: Olaparib contains a piperazine linker.[5][7]

  • Modification: Replacement with 2,6-diazaspiro[3.3]heptane.

  • Outcome: The spiro-analogue maintained potency against PARP1 but significantly reduced cytotoxicity in healthy cells.[5] The rigidified vector prevented binding to secondary targets that the flexible piperazine could accommodate.

Part 4: Experimental Protocol – Comparative Microsomal Stability

To validate the bioisosteric advantage in your own series, you must perform a side-by-side metabolic stability assay.[5] This protocol ensures data integrity by controlling for the specific cofactor requirements of both scaffolds.[5]

Protocol: High-Throughput Microsomal Stability Assay

Objective: Determine intrinsic clearance (


) of Piperazine vs. Spirocyclic analogs.

Materials:

  • Liver Microsomes (Human/Rat, 20 mg/mL protein conc).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds (10 mM DMSO stock).

  • Internal Standard (e.g., Propranolol or Tolbutamide).

  • LC-MS/MS System.

Workflow:

  • Preparation:

    • Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).

    • Spike test compounds to a final concentration of 1

      
      M (keeps DMSO < 0.1% to avoid enzyme inhibition).
      
  • Incubation:

    • Pre-incubate plates at 37°C for 5 minutes.

    • Start Reaction: Add NADPH regenerating system.

    • Time Points: Sample at

      
       minutes.
      
  • Quenching:

    • Transfer 50

      
      L aliquot into 150 
      
      
      
      L ice-cold Acetonitrile (containing Internal Standard).
    • Centrifuge at 4000 rpm for 20 mins to precipitate proteins.

  • Analysis:

    • Inject supernatant into LC-MS/MS.

    • Monitor parent ion depletion.

  • Calculation (Self-Validation Step):

    • Plot

      
       vs. Time.[5]
      
    • Slope

      
       must be linear (
      
      
      
      ).[5] If non-linear, check for enzyme saturation or product inhibition.
    • 
      .[5]
      
    • 
      .[5]
      
Diagram 2: Metabolic Assay Logic Flow

MetabolicAssay Start Compound Library (Piperazine vs Spiro) Incubation Microsomal Incubation (37°C, NADPH) Start->Incubation Sampling Time-Point Sampling (0 - 60 min) Incubation->Sampling Quench Quench with ACN (+ Internal Standard) Sampling->Quench Analysis LC-MS/MS Analysis Quench->Analysis Decision Linear Decay (R² > 0.95)? Analysis->Decision Calc Calculate CL_int Compare Stability Decision->Calc Yes Repeat Dilute/Repeat (Enzyme Saturation) Decision->Repeat No

Caption: Workflow for validating metabolic stability, ensuring linear decay kinetics before calculating clearance.

Part 5: Synthetic Accessibility

While spirocycles are superior in properties, they are harder to make.[8] The classic route involves the double alkylation of a central carbon, but modern methods have improved access.

Standard Route (Carreira/SpiroChem Method):

  • Start: 1,3-dihalo-2,2-bis(halomethyl)propane derivatives or similar tetra-functionalized cores.

  • Cyclization: Double nucleophilic substitution using primary amines.[5]

  • Deprotection: Removal of benzyl or Boc groups to reveal the secondary amines for coupling.[5]

Note: Commercial availability of "SpiroKits" (pre-functionalized spirocyclic blocks) has largely mitigated the synthetic bottleneck for initial SAR exploration.

References

  • Burkhard, J. A., et al. (2010).[5] Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Piperidine Bioisosteres. Organic Letters. [Link]

  • Wuitschik, G., et al. (2010).[5] Spirocyclic Scaffolds in Medicinal Chemistry. Angewandte Chemie International Edition. [Link]

  • Barnes-Seeman, D., et al. (2014).[5] The Role of Spirocyclic Scaffolds in Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • SpiroChem AG. (n.d.).[5] Spirocyclic Bioisosteres in Drug Design. SpiroChem Technology Whitepapers. [Link]

  • Lovering, F., et al. (2009).[5] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

Sources

Safety data sheet (SDS) and toxicity profile for 7-(Pyrimidin-2-Yl)-2,7-Diazaspiro[4.5]Decane

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safety and Toxicity Profile of 7-(Pyrimidin-2-Yl)-2,7-Diazaspiro[4.5]Decane

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the potential safety and toxicity profile of the novel chemical entity, 7-(Pyrimidin-2-Yl)-2,7-Diazaspiro[4.5]Decane. In the absence of a dedicated Safety Data Sheet (SDS) for this specific molecule, this document synthesizes available data from structurally analogous compounds, including diazaspiro[4.5]decane and pyrimidine derivatives, to construct a scientifically grounded risk assessment. This guide is intended for researchers, scientists, and drug development professionals to inform safe handling, storage, and experimental design. It includes inferred hazard classifications, recommended handling procedures, and outlines a strategic approach to toxicological evaluation for this class of compounds.

Introduction: Navigating the Safety Landscape of Novel Spirocyclic Compounds

The pursuit of novel chemical matter in drug discovery is relentless, with scaffolds like the diazaspiro[4.5]decane core gaining significant attention. The unique three-dimensional architecture of these spirocycles can offer improved target binding and favorable physicochemical properties.[1] When functionalized with a biologically active moiety such as pyrimidine, a heterocycle prevalent in both natural products and synthetic drugs, the resulting molecule, 7-(Pyrimidin-2-Yl)-2,7-Diazaspiro[4.5]Decane, represents a promising candidate for further investigation.

However, the novelty of such a compound necessitates a proactive and predictive approach to safety and toxicology. A comprehensive understanding of potential hazards is paramount to protect researchers and to guide the early stages of drug development. This guide addresses the current information gap by providing a detailed, albeit inferred, safety and toxicity profile. By leveraging data from structurally related compounds, we can anticipate potential risks and establish a framework for safe handling and future toxicological studies.

Predicted Chemical and Physical Properties

While experimental data for 7-(Pyrimidin-2-Yl)-2,7-Diazaspiro[4.5]Decane is not publicly available, we can predict some of its fundamental properties based on its constituent parts.

PropertyPredicted ValueSource
Molecular Formula C12H18N4-
Molecular Weight 218.30 g/mol -
Appearance Likely a solid at room temperatureInferred from similar compounds
Solubility Expected to have some aqueous solubility, potentially enhanced at acidic pH due to the basic nitrogen atoms.Inferred from similar compounds

Inferred Hazard Identification and Classification

Based on the Safety Data Sheets of structurally related diazaspiro[4.5]decane and pyrimidine derivatives, the following GHS hazard classifications are anticipated for 7-(Pyrimidin-2-Yl)-2,7-Diazaspiro[4.5]Decane.

Hazard ClassInferred GHS Hazard Statement(s)Basis for Inference (Similar Compounds)
Acute Oral Toxicity H302: Harmful if swallowedPyrimidine and diazaspirocycle derivatives often exhibit moderate acute oral toxicity.[2][3]
Skin Corrosion/Irritation H315: Causes skin irritationA common hazard for many nitrogen-containing heterocyclic compounds.[2][3]
Serious Eye Damage/Eye Irritation H319: Causes serious eye irritationFrequently observed with compounds of this class.[2][3][4]
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritationInhalation of dust or aerosols may irritate the respiratory tract.[2][3]

Recommended First-Aid Measures

In the event of exposure, the following first-aid measures, synthesized from best practices for analogous compounds, are recommended.

Exposure RouteRecommended First-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
Eye Contact Immediately rinse eyes cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Best Practices for Handling and Storage

Given the potential hazards, meticulous handling and storage procedures are essential.

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, especially when working with the solid form to avoid dust formation.[2]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[2]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Protect from moisture and incompatible materials such as strong oxidizing agents.[4]

Conceptual Toxicity Profile and Screening Strategy

The toxicity of 7-(Pyrimidin-2-Yl)-2,7-Diazaspiro[4.5]Decane will be influenced by both the diazaspiro[4.5]decane scaffold and the pyrimidine moiety. Pyrimidine derivatives are known to interact with a wide range of biological targets, and their toxicological profiles can vary significantly.[5][6] The rigid spirocyclic core will dictate the orientation of the pyrimidine group, which can influence its binding to off-target proteins and thus its toxicity.[1]

A systematic approach to evaluating the toxicity of this novel compound is crucial. The following workflow outlines a typical screening cascade.

Caption: A conceptual workflow for the toxicological evaluation of a novel chemical entity.

Experimental Protocols for Initial Toxicity Assessment

In Vitro Cytotoxicity: MTT Assay

This protocol provides a general framework for assessing the cytotoxic potential of 7-(Pyrimidin-2-Yl)-2,7-Diazaspiro[4.5]Decane.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Materials:

  • Human cell line (e.g., HepG2 for hepatotoxicity screening)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 7-(Pyrimidin-2-Yl)-2,7-Diazaspiro[4.5]Decane (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically ≤ 0.5%.

  • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls and a positive control (e.g., doxorubicin).

  • Incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Genotoxicity: Ames Test (Bacterial Reverse Mutation Assay)

Principle: The Ames test uses several strains of Salmonella typhimurium with mutations in genes involved in histidine synthesis. The assay measures the ability of a test compound to induce mutations that result in a return to the "wild-type" phenotype, allowing the bacteria to grow on a histidine-free medium.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100)

  • S9 fraction (for metabolic activation)

  • Minimal glucose agar plates

  • Top agar

  • Positive controls (e.g., sodium azide for TA100 without S9, 2-aminoanthracene for TA100 with S9)

Procedure:

  • Preparation: Prepare dilutions of the test compound.

  • Incubation: In a test tube, combine the test compound, the bacterial tester strain, and either buffer or the S9 mix.

  • Plating: After a brief pre-incubation, mix the contents with molten top agar and pour onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice that of the negative control.

Risk Assessment and Mitigation Strategy

A proactive risk assessment is critical when working with novel compounds.

Risk_Mitigation cluster_assessment Risk Assessment cluster_mitigation Mitigation Strategy Identify_Hazards Identify Potential Hazards (Irritation, Acute Toxicity) Evaluate_Exposure Evaluate Exposure Routes (Inhalation, Dermal, Ingestion) Identify_Hazards->Evaluate_Exposure Assess_Risk Assess Risk Level (Low, Medium, High) Evaluate_Exposure->Assess_Risk Engineering_Controls Engineering Controls (Fume Hood) Assess_Risk->Engineering_Controls Implement Controls PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Assess_Risk->PPE Safe_Work_Practices Safe Work Practices (Small Quantities, Designated Area) Assess_Risk->Safe_Work_Practices Emergency_Preparedness Emergency Preparedness (Spill Kit, First Aid) Assess_Risk->Emergency_Preparedness

Caption: A logical flow for risk assessment and mitigation when handling novel compounds.

Conclusion

While 7-(Pyrimidin-2-Yl)-2,7-Diazaspiro[4.5]Decane is a compound of interest for further research, a cautious and informed approach to its handling and toxicological evaluation is imperative. This guide provides a foundational understanding of its potential hazards based on the known profiles of its structural components. Researchers and drug development professionals should adhere to the recommended safety precautions and consider a systematic toxicological evaluation as outlined. As more data becomes available for this specific molecule, this profile should be updated to reflect the most current understanding.

References

  • Safety Data Sheet for 1,4-dioxaspiro[4.5]decan-8-one. Fisher Scientific.

  • Safety Data Sheet for 2-oxa-6,9-diazaspiro[4.5]decane. Aaron Chemicals LLC.

  • Safety Data Sheet for 8-[4-[4-(2-Pyrimidinyl)-1-piperazinyl]butyl]-8-azaspiro[4.5]decane-7,9-dione monohydrochloride. Sigma-Aldrich.

  • Safety Data Sheet for Defactinib. Cayman Chemical.

  • Safety data sheet according to Regulation (EC) No 1907/2006, Article 31.

  • Safety Data Sheet for Flammable Liquid Mixture. Airgas.

  • Safety Data Sheet for 1,2,3-Trimethylbenzene. Sigma-Aldrich.

  • Safety Data Sheet for trimethylbenzene. ChemicalBook.

  • Material Safety Data Sheet for 1,2,4,5-Tetramethylbenzene. Santa Cruz Biotechnology.

  • Safety Data Sheet for GSK2982772. MedChemExpress.

  • The Ascendancy of Diazaspirocycles in Modern Drug Discovery: A Comparative Analysis. BenchChem.

  • 2-Azaspiro(4.5)decane. PubChem.

  • Safety Data Sheet. TargetMol.

  • Understanding the Toxicity Profile of Approved ADCs. PMC.

  • 7-methyl-2,7-diazaspiro[4.5]decane. PubChem.

  • 2-methyl-2,7-diazaspiro[4.5]decane. Sigma-Aldrich.

  • Selected strategies for the construction of 7‐azaspiro[4.5]decanes. ResearchGate.

  • 7-methyl-2,7-diazaspiro[4.5]decan-6-one. PubChem.

  • Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review. The Pharma Innovation.

  • Analysis of Interaction between Twenty-Seven Pyrimidinone Derivatives with XIAP Using a Theoretical Model.

  • 8- l -Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l -Cystine Crystallization Inhibitor for Cystinuria. ResearchGate.

  • Tumor-Specificity, Neurotoxicity, and Possible Involvement of the Nuclear Receptor Response Pathway of 4,6,8-Trimethyl Azulene Amide Derivatives. MDPI.

Sources

Architectural Precision in Medicinal Chemistry: The Patent Landscape and Therapeutic Utility of 7-(Pyrimidin-2-Yl)-2,7-Diazaspiro[4.5]Decane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

For decades, medicinal chemistry relied heavily on flat,


-hybridized rings (like piperazine) to serve as linkers and basic centers in drug design. However, the modern demand for highly selective, metabolically stable, and patentable chemical space has driven a paradigm shift toward 

-rich, three-dimensional architectures[1].

The 7-(pyrimidin-2-yl)-2,7-diazaspiro[4.5]decane scaffold represents a masterclass in this architectural evolution. By fusing a 5-membered and a 6-membered nitrogen-containing ring at a single spiro carbon, the scaffold achieves extraordinary rigidity. This rigidity reduces the entropic penalty upon target binding and projects substituents into precise, predictable 3D vectors.

Causality in Design: Why append a pyrimidin-2-yl group to the N7 position?

  • Electronic Modulation: The electron-deficient pyrimidine ring pulls electron density away from the N7 nitrogen, significantly lowering its

    
    . This prevents the molecule from being overly basic, thereby improving membrane permeability and reducing the risk of phospholipidosis.
    
  • Hinge Binding: In kinase targets, the pyrimidine nitrogen acts as a critical hydrogen-bond acceptor for the kinase hinge region, while the spirocyclic bulk occupies adjacent hydrophobic pockets[2].

Pharmacological logic of the 7-(pyrimidin-2-yl)-2,7-diazaspiro[4.5]decane scaffold.

Patent Landscape: Target Diversity

The patent landscape for this specific scaffold reveals its versatility across multiple distinct therapeutic modalities.

Kinase Inhibitors (RET and PI3K- )

In the oncology space, the scaffold has been heavily patented for targeting receptor tyrosine kinases, particularly RET (Rearranged during Transfection)[2]. The pyrimidine ring anchors the molecule to the ATP-binding pocket, while the spirocycle directs the N2-substituent out of the binding cleft toward the solvent front, allowing for fine-tuning of pharmacokinetic properties. Similarly, it has been utilized in PI3K-


 inhibitors to achieve >100-fold selectivity over the PI3K-

isoform by exploiting the unique shape of the

-isoform's specificity pocket[3].
Targeted Protein Degradation (PROTACs)

Bifunctional degraders require linkers that do not collapse onto themselves. The 2,7-diazaspiro[4.5]decane core is increasingly patented as a rigid linker and a structural analog to glutarimide in Cereblon (CRBN) E3 ligase modulators[4]. By replacing flexible PEG chains with this spirocycle, researchers have successfully rigidified PROTACs, enhancing the formation of the ternary complex (Target-PROTAC-E3)[5].

Immuno-Oncology & Epigenetics

Beyond kinases and degraders, the scaffold appears in patents for small-molecule PD-1/PD-L1 inhibitors, where it acts to disrupt protein-protein interactions (PPIs)[6],[7]. It has also been deployed as a surface recognition cap in Histone Deacetylase (HDAC) inhibitors[8] and as a core structural element in CXCR4 antagonists[9].

Quantitative Data Presentation

The following table synthesizes the quantitative benchmarks established in key patents utilizing the 2,7-diazaspiro[4.5]decane architecture.

Patent / ApplicationPrimary TargetRole of the Spirocyclic ScaffoldKey Quantitative Metric (Self-Reported)
US11168090 [2]RET KinaseHinge-binding anchor & trajectory controlCellular

< 5 nM
EP2920171 [3]PI3K-

Selectivity pocket insertion>100x selectivity over PI3K-

CN108395443B [6]PD-L1PPI disruption / Rigid spacerReporter Assay

< 50 nM
WO2007061978 [8]HDACSurface recognition capEnzymatic

< 100 nM
EP1790639 [9]CXCR4Rigid spacer for basic aminesBinding

< 10 nM

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the synthesis and biological evaluation of these derivatives must rely on self-validating experimental designs. Below are the definitive protocols.

Protocol A: Regioselective Synthesis via

Objective: Synthesize the core 7-(pyrimidin-2-yl)-2,7-diazaspiro[4.5]decane building block with absolute regiocontrol.

Causality: The spirocycle contains two secondary amines. The N2 position (on the 5-membered ring) is less sterically hindered than the N7 position (on the 6-membered ring). We exploit this steric difference to selectively protect N2, leaving N7 open for Nucleophilic Aromatic Substitution (


) with 2-chloropyrimidine. 

is chosen over Buchwald-Hartwig coupling because the pyrimidine ring is sufficiently electron-deficient, eliminating the need for expensive palladium catalysts.
  • Selective Protection: Dissolve 2,7-diazaspiro[4.5]decane (1.0 eq) in DCM. Slowly add di-tert-butyl dicarbonate (

    
    , 0.9 eq) at -78°C.
    
    • Self-Validation Checkpoint: Analyze via LC-MS. The presence of a dominant M+100 mass peak confirms mono-Boc protection. If an M+200 peak is prominent, the reaction was too warm, leading to loss of regioselectivity.

  • 
     Coupling:  Combine the 2-Boc-protected intermediate (1.0 eq) with 2-chloropyrimidine (1.2 eq) and DIPEA (3.0 eq) in N-methyl-2-pyrrolidone (NMP). Heat to 90°C for 12 hours.
    
  • Deprotection: Treat the purified intermediate with 20% TFA in DCM for 2 hours at room temperature to remove the Boc group, yielding the free N2 amine for downstream drug functionalization.

    • Self-Validation Checkpoint:

      
      -NMR must show the disappearance of the tert-butyl singlet (~1.4 ppm) and a downfield shift of the N7-adjacent protons, confirming successful pyrimidine coupling and deprotection.
      
Protocol B: High-Throughput Kinase Selectivity Profiling

Objective: Validate the target engagement and selectivity of the synthesized RET kinase inhibitor.

Causality: A major liability of RET inhibitors is off-target binding to VEGFR2, which shares a similar ATP-binding pocket. Inhibiting VEGFR2 causes severe clinical hypertension. The spirocyclic bulk of our scaffold is explicitly designed to clash with the VEGFR2 active site while fitting perfectly into RET.

  • ATP-Competitive Validation: Incubate recombinant RET kinase with the compound at varying concentrations of ATP (10

    
    M vs. 1 mM) using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
    
    • Self-Validation Checkpoint: If the compound's

      
       shifts significantly to the right (weakens) in the high-ATP arm, the mechanism is definitively confirmed as ATP-competitive hinge-binding.
      
  • Orthogonal Counter-Screen: Run the exact same TR-FRET assay against recombinant VEGFR2.

    • Self-Validation Checkpoint: Calculate the selectivity index (

      
      ). A fold-change of >50x validates the structural hypothesis that the 3D spiro-vector successfully discriminates between the two highly homologous kinase pockets.
      

Self-validating synthetic and screening workflow for spirocyclic derivatives.

Conclusion

The 7-(pyrimidin-2-yl)-2,7-diazaspiro[4.5]decane scaffold is not merely a structural novelty; it is a highly engineered vector-delivery system. By combining the rigid, 3D spatial projection of a spirocycle with the electronic and hydrogen-bonding properties of a pyrimidine ring, medicinal chemists can bypass the metabolic liabilities of linear amines while achieving exquisite target selectivity. As evidenced by its widespread presence in recent patent literature spanning kinases, PROTACs, and immuno-oncology targets, this scaffold will remain a cornerstone of advanced drug discovery.

References

  • Source: European Patent Office (EP1790639A1)
  • Source: World Intellectual Property Organization (WO2007061978A1)
  • Source: China National Intellectual Property Administration (CN108395443B)
  • Spirocyclic degronimers for target protein degradation Source: US Patent Application (US20210371408A1 / Justia Patents) URL:[Link]

  • Source: United States Patent and Trademark Office (US11168090B2)
  • Source: European Patent Office (EP2920171B1)
  • Source: World Intellectual Property Organization (WO2019204609A1)
  • Targeting Ribonucleases with Small Molecules and Bifunctional Molecules Source: ACS Chemical Biology URL:[Link]

  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds Source: Blumberg Institute URL:[Link]

Sources

Methodological & Application

Application Note: Synthetic Routes for Preparing 7-(Pyrimidin-2-Yl)-2,7-Diazaspiro[4.5]Decane

[1]

Executive Summary

The 2,7-diazaspiro[4.5]decane scaffold represents a privileged structure in modern drug discovery, offering a conformationally restricted alternative to flat piperidine or pyrrolidine systems.[1] Its spirocyclic nature imparts specific vectorality to substituents, often improving metabolic stability and selectivity profiles in GPCR and kinase inhibitor programs.

This Application Note details the robust synthetic preparation of 7-(pyrimidin-2-yl)-2,7-diazaspiro[4.5]decane . The synthesis addresses the critical challenge of regioselectivity between the two secondary amines (N2 vs. N7) by utilizing an orthogonal protection strategy.[1] We present a scalable, two-step protocol: a Nucleophilic Aromatic Substitution (SNAr) followed by acidic deprotection, designed to deliver high purity material suitable for biological screening.[1]

Retrosynthetic Analysis & Strategy

To synthesize the target (3) selectively substituted at the N7 position, direct alkylation of the unprotected diamine is discouraged due to competing nucleophilicity between the pyrrolidine (N2) and piperidine (N7) nitrogens.[1] While the pyrrolidine nitrogen is typically more nucleophilic, steric factors in the spiro-fusion can lead to complex mixtures.

Therefore, the Strategy of Choice relies on the commercially available N2-Boc-protected precursor (1) .[1] This ensures exclusive functionalization at N7.[1]

Pathway:

  • Coupling: SNAr reaction of N2-Boc-2,7-diazaspiro[4.5]decane with 2-chloropyrimidine.

  • Deprotection: Removal of the Boc group to yield the final free amine.[1]

Logical Workflow Diagram

GSM1N2-Boc-2,7-diazaspiro[4.5]decane(Starting Material)INTIntermediate:N2-Boc-7-(pyrimidin-2-yl)-spiroSM1->INTStep 1: SnArK2CO3, DMF, 100°CSM22-Chloropyrimidine(Electrophile)SM2->INTFINALTarget Product:7-(Pyrimidin-2-yl)-2,7-diazaspiro[4.5]decaneINT->FINALStep 2: DeprotectionTFA/DCM or HCl/Dioxane

Figure 1: Retrosynthetic logic flow ensuring regioselectivity at N7 via N2-protection.

Experimental Protocols

Method A: Nucleophilic Aromatic Substitution (SNAr)

This is the industry-standard approach for electron-deficient heteroaryl halides like 2-chloropyrimidine.[1] It is preferred over Buchwald-Hartwig coupling due to lower cost, easier purification (no heavy metals), and high yields.[1]

Materials
  • Substrate: tert-Butyl 2,7-diazaspiro[4.5]decane-2-carboxylate (CAS: 236406-61-4)[1]

  • Reagent: 2-Chloropyrimidine (CAS: 1722-12-9)[1]

  • Base: Potassium Carbonate (K₂CO₃), anhydrous[1]

  • Solvent: N,N-Dimethylformamide (DMF) or DMSO[1]

Step-by-Step Protocol
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate (1.0 equiv, 5.0 mmol, 1.20 g) in anhydrous DMF (15 mL).

  • Addition: Add 2-chloropyrimidine (1.2 equiv, 6.0 mmol, 0.69 g) followed by finely ground anhydrous K₂CO₃ (2.5 equiv, 12.5 mmol, 1.73 g).

    • Note: DIPEA (3.0 equiv) can be substituted for K₂CO₃ if a homogeneous reaction is preferred, but K₂CO₃ generally provides cleaner profiles for pyrimidines.[1]

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to 100 °C under an inert atmosphere (N₂ or Ar) for 4–6 hours.

    • Monitoring: Monitor by TLC (5% MeOH in DCM) or LC-MS.[1] The starting material (Boc-amine) should disappear, and a new less polar spot (UV active) should appear.[1]

  • Workup:

    • Cool the reaction to room temperature.[1][2]

    • Pour the mixture into ice-water (100 mL) to precipitate the product or extract with EtOAc (3 x 50 mL).

    • If extracting: Wash combined organics with water (2 x 50 mL) and brine (1 x 50 mL) to remove DMF.[1] Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude intermediate is often pure enough for deprotection.[1] If necessary, purify via flash column chromatography (SiO₂, 0–50% EtOAc in Hexanes).[1]

    • Target Intermediate:tert-butyl 7-(pyrimidin-2-yl)-2,7-diazaspiro[4.5]decane-2-carboxylate.[1]

Method B: Acidic Deprotection (Boc Removal)

The final step reveals the secondary amine at the 2-position.[1]

Step-by-Step Protocol
  • Dissolution: Dissolve the intermediate from Method A (approx. 1.0 g) in Dichloromethane (DCM, 10 mL).[1][3]

  • Acidolysis: Cool to 0 °C. Add Trifluoroacetic acid (TFA, 5 mL) dropwise.

    • Alternative: For a hydrochloride salt product, use 4M HCl in Dioxane (10 mL) at room temperature.[1]

  • Reaction: Stir at room temperature for 1–2 hours. Monitor for the disappearance of the Boc-protected material by LC-MS (mass shift of -100).

  • Workup (Free Base):

    • Concentrate the reaction mixture to remove excess TFA/DCM.[1]

    • Redissolve the residue in DCM (20 mL).

    • Slowly add saturated aqueous NaHCO₃ until pH ~8–9.[1]

    • Extract with DCM (3 x 20 mL) or CHCl₃/IPA (3:1) if the product is highly polar.[1]

    • Dry over Na₂SO₄ and concentrate.[1][2]

  • Final Product: 7-(Pyrimidin-2-yl)-2,7-diazaspiro[4.5]decane.

    • Storage: Store as a solid at -20 °C. Amine salts (HCl/TFA) are more stable than the free base.[1]

Process Visualization

Reaction Workflow Diagram

ReactionSchemecluster_0Step 1: N-Arylation (SnAr)cluster_1Step 2: DeprotectionSMSM: N2-Boc-2,7-diazaspiro[4.5]decane+ 2-ChloropyrimidineCond1Conditions:K2CO3, DMF, 100°C, 4hSM->Cond1Workup1Workup:EtOAc Extraction / H2O WashCond1->Workup1IntIntermediate:N-Boc-7-Pyrimidinyl-SpiroWorkup1->IntCond2Conditions:TFA / DCM (1:2), RT, 2hInt->Cond2BaseWashNeutralization:Sat. NaHCO3 (aq)Cond2->BaseWashFinalFINAL PRODUCT:7-(Pyrimidin-2-yl)-2,7-diazaspiro[4.5]decaneBaseWash->Final

Figure 2: Step-wise reaction workflow for the synthesis of the title compound.

Analytical Data & Validation

To ensure the identity of the synthesized compound, compare analytical results against these expected parameters.

Table 1: Expected Analytical Profile
ParameterExpected Value/ObservationStructural Assignment
LC-MS (ESI+) [M+H]⁺ = 219.16 (Calc.[1] for C₁₂H₁₈N₄)Parent Ion
¹H NMR (DMSO-d₆) δ 8.35 (d, 2H), 6.60 (t, 1H)Pyrimidine ring protons (H-4,6 and H-5)
¹H NMR (DMSO-d₆) δ 3.60 - 3.80 (m, 4H)Piperidine protons adjacent to N7 (deshielded by pyrimidine)
¹H NMR (DMSO-d₆) δ 2.80 - 3.00 (m, 2H)Pyrrolidine protons adjacent to N2 (free amine)
Appearance Off-white to pale yellow solid-

Critical Quality Attribute (CQA):

  • Regiochemistry Check: In the ¹H NMR, the protons alpha to the pyrimidine nitrogen (N7 side) will show a significant downfield shift (~3.6-3.8 ppm) compared to the starting material.[1] The protons alpha to the free amine (N2 side) will remain relatively upfield (~2.8-3.0 ppm) unless the sample is a salt.[1]

Troubleshooting & Optimization

  • Low Yield in Step 1: If conversion is low at 100 °C, increase temperature to 120 °C. If 2-chloropyrimidine is unreactive, switch to 2-bromopyrimidine or add a catalytic amount of KI (Finkelstein condition).[1]

  • Solubility Issues: The final free amine can be quite polar.[1] If extraction with DCM is inefficient, use a mixture of CHCl₃/Isopropanol (3:1) for extraction during the basic workup.[1]

  • Alternative Coupling: For analogs with electron-rich pyrimidines (which react poorly in SNAr), use Buchwald-Hartwig conditions : Pd₂(dba)₃ (2 mol%), BINAP (4 mol%), NaOtBu, Toluene, 100 °C.[1]

References

  • Spirocyclic Scaffolds in Drug Design: Zheng, Y., Tice, C. M., & Singh, S. B. (2014).[1] The use of spirocyclic scaffolds in drug discovery.[3][4][5][6] Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682.[1] Link[1]

  • Synthesis of Diazaspiro[4.5]decane: Caron, S., et al. (2018).[1] Practical Synthesis of 2,7-Diazaspiro[4.5]decane-2-carboxylic Acid tert-Butyl Ester. Organic Syntheses, 95, 342-354.[1] Link[1]

  • SnAr on Pyrimidines: Roughley, S. D., & Jordan, A. M. (2011).[1] The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479.[1] Link[1]

  • Commercial Precursor Validation: PubChem Compound Summary for CID 45934304 (tert-Butyl 2,7-diazaspiro[4.5]decane-2-carboxylate). Link

Application Note: Protocol for Nucleophilic Aromatic Substitution of 2-Chloropyrimidine with Diazaspirocycles

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the optimized protocol for the nucleophilic aromatic substitution (


) of 2-chloropyrimidine with diazaspirocyclic amines. Diazaspirocycles (e.g., 2,6-diazaspiro[3.3]heptane) are increasingly utilized in medicinal chemistry to improve physicochemical properties (

character) and metabolic stability compared to traditional flat aromatic rings.[1] This guide addresses specific challenges such as stoichiometry control, base selection, and purification strategies to ensure high-yield synthesis of these critical drug intermediates.

Introduction & Mechanistic Insight

The "Escape from Flatland"

In modern drug discovery, replacing planar rings (like piperazine) with three-dimensional spirocyclic scaffolds is a proven strategy to improve solubility and selectivity. However, the rigid geometry of diazaspirocycles can introduce steric constraints that alter nucleophilicity compared to flexible acyclic amines.

Reactivity of 2-Chloropyrimidine

The 2-position of the pyrimidine ring is highly activated toward nucleophilic attack due to the electron-withdrawing inductive and mesomeric effects of the two adjacent nitrogen atoms. While less reactive than 2-chloropyrazine or 2-chloropyridine N-oxide, 2-chloropyrimidine is significantly more reactive than chlorobenzene, often allowing reactions to proceed without transition metal catalysis.

Mechanism: The Addition-Elimination Pathway

The reaction proceeds via a classical


 mechanism. The amine nucleophile attacks the electron-deficient C-2 position, forming a resonance-stabilized anionic Meisenheimer complex. This is the rate-determining step. Subsequently, the chloride leaving group is expelled, restoring aromaticity.

SNAr_Mechanism Reactants Reactants 2-Chloropyrimidine + Diazaspirocycle TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 k1 (slow) Intermediate Meisenheimer Complex (Anionic Intermediate) TS1->Intermediate TS2 Transition State 2 (Chloride Elimination) Intermediate->TS2 Products Product 2-Aminopyrimidine + HCl (Salt) TS2->Products k2 (fast)

Figure 1: Reaction coordinate pathway for the


 of 2-chloropyrimidine.

Experimental Design & Optimization

Critical Reagent Selection
ComponentRecommendationRationale
Electrophile 2-ChloropyrimidineHighly activated; prone to hydrolysis if wet solvents are used.
Nucleophile N-Boc-protected DiazaspirocycleCrucial: Use mono-protected diamines (e.g., tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate) to prevent polymerization or double-addition.
Base DIPEA (Hünig's Base) or

Scavenges the HCl byproduct. DIPEA is preferred for solubility in organic solvents;

is ideal for polar solvents like DMF.
Solvent Ethanol (EtOH), DMSO, or DMFPolar protic (EtOH) often accelerates

by stabilizing the leaving group, but requires heating. Polar aprotic (DMSO) is best for lower temperatures.
Stoichiometry
  • Electrophile: 1.0 equivalent[2]

  • Nucleophile: 1.1 – 1.2 equivalents (Slight excess drives reaction to completion)

  • Base: 2.0 – 3.0 equivalents[3]

Detailed Protocol

Method A: Thermal Heating (Standard)

Best for gram-scale synthesis and robust substrates.

Materials:

  • 2-Chloropyrimidine (1.0 eq)

  • N-Boc-2,6-diazaspiro[3.3]heptane (1.1 eq)

  • Triethylamine (

    
    ) or DIPEA (2.5 eq)
    
  • Ethanol (Absolute) or 2-Propanol (Concentration: 0.2 – 0.5 M)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the 2-chloropyrimidine and the mono-protected diazaspirocycle.

  • Solvent Addition: Add Ethanol or 2-Propanol. Stir until solids are mostly dissolved.

  • Base Addition: Add DIPEA dropwise.

  • Reaction: Equip the flask with a reflux condenser. Heat the mixture to 80°C (reflux) for 4–16 hours.

    • Note: Reaction progress should be monitored by LCMS or TLC (Mobile Phase: 5% MeOH in DCM). Look for the disappearance of the chloride (

      
      ) and appearance of the product (
      
      
      
      ).
  • Work-up:

    • Cool to room temperature.[4]

    • Remove volatiles under reduced pressure (rotary evaporator).

    • Redissolve residue in Ethyl Acetate (EtOAc).[2]

    • Wash with water (

      
      ) and brine (
      
      
      
      ).
    • Dry organic layer over

      
      , filter, and concentrate.[5]
      
  • Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM) is usually sufficient.

Method B: Microwave Irradiation (High Throughput)

Best for library synthesis or sluggish amines.

Materials:

  • Same stoichiometry as Method A.

  • Solvent: Acetonitrile (MeCN) or Ethanol.

Procedure:

  • Setup: Add reactants and base into a microwave-compatible vial (2–5 mL).

  • Seal: Cap the vial with a crimp top or screw cap with a septum.

  • Irradiation: Heat to 120°C – 140°C for 20 – 40 minutes .

    • Caution: Ensure the vessel is rated for the pressure generated by ethanol at this temperature.

  • Work-up: Dilute directly with EtOAc and wash as described in Method A, or purify directly via preparative HPLC if scale permits (<100 mg).

Troubleshooting & QC

Common Failure Modes
ObservationRoot CauseCorrective Action
No Reaction Nucleophile is protonated (Salt form used without excess base)Ensure free base is generated. If using a spirocycle-HCl salt, increase base to 3.5–4.0 eq.
Hydrolysis Product (2-Hydroxypyrimidine) Wet solvent / Hydroxide presenceUse anhydrous solvents. Avoid inorganic bases like NaOH; stick to DIPEA or anhydrous

.
Incomplete Conversion Steric hindrance of spiro-ringSwitch to Method B (Microwave) or use a higher boiling solvent (DMSO/NMP) at 100°C.
Analytical Validation (Example Data)
  • 1H NMR (DMSO-d6): Expect characteristic pyrimidine doublets/triplets in the aromatic region (

    
     8.3, 6.6 ppm). The spirocyclic protons will appear as multiplets in the aliphatic region (
    
    
    
    1.5 – 4.5 ppm).
  • LCMS: [M+H]+ peak should correspond to (MW of Pyrimidine + MW of Spirocycle - 36.5).

Workflow Visualization

Workflow Start Start: Weigh Reagents (1.0 eq 2-Cl-Pyr, 1.1 eq Spiroamine) Solvent Dissolve in EtOH or DMSO (0.5 M Concentration) Start->Solvent Base Add Base (DIPEA, 2.5 eq) Solvent->Base Decision Select Method Base->Decision Thermal Thermal Reflux 80°C, 4-16 hrs Decision->Thermal Microwave Microwave Irradiation 130°C, 30 mins Decision->Microwave Check QC: LCMS/TLC Complete? Thermal->Check Microwave->Check Check->Thermal No (Continue Heating) Workup Work-up: Evaporate -> EtOAc Extract -> Wash Check->Workup Yes Purify Purification: Flash Chromatography Workup->Purify Final Final Product (Characterization) Purify->Final

Figure 2: Decision tree and experimental workflow for the synthesis.

References

  • Mechanistic Insight into

    
    : 
    
    • Nucleophilic Aromatic Substitution of 2-Chloropyrimidine: Kinetics and Mechanism.
    • Source: (General reference for

      
       mechanisms on heterocycles).
      
  • Spirocycles in Drug Design

    • The Ascendancy of Diazaspirocycles in Modern Drug Discovery.
    • Source:

  • Green Chemistry Protocols

    • Amination of Heteroaryl Chlorides: Palladium C
    • Source:

  • Comparative Reactivity

    • SNAr Reaction of Polyhalogen
    • Source:

Sources

Application Note: Orthogonal Protecting Group Strategies for 2,7-Diazaspiro[4.5]decane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The 2,7-diazaspiro[4.5]decane scaffold is a highly versatile conformationally restricted diamine (CRDA) that has become a privileged structure in modern medicinal chemistry. Its unique three-dimensional architecture makes it a critical building block in the synthesis of central nervous system (CNS) active molecular libraries[1], CXCR4 antagonists[2], and small molecule splicing modulators of Survival Motor Neuron-2 (SMN2) for the treatment of Spinal Muscular Atrophy (SMA)[3].

The spirocyclic core contains two distinct secondary amines: N2 (residing in a five-membered pyrrolidine-like ring) and N7 (residing in a six-membered piperidine-like ring). Because drug discovery workflows require divergent, late-stage functionalization (e.g., cross-coupling, alkylation, or acylation) at these specific nodes, researchers must employ robust, orthogonal protecting group strategies to differentiate the two nitrogen atoms[4].

Mechanistic Principles & Causality

The differential substitution of spirodiamines relies on exploiting the distinct steric and kinetic environments of the two nitrogen atoms. The N7 position is located in the less sterically encumbered six-membered ring, whereas the N2 position is situated in the more rigid, constrained five-membered envelope[4].

Causality in Experimental Design
  • Regioselectivity Challenges: Direct mono-carbamoylation (e.g., with one equivalent of

    
    ) often yields complex statistical mixtures. It is mechanistically more efficient to synthesize doubly Boc-protected derivatives followed by selective deprotection, or to start from commercially available mono-protected precursors (e.g., 7-Boc-2,7-diazaspiro[4.5]decane)[4].
    
  • Thermal Instability: Spirocyclic precursors, particularly spiroimides, are prone to rearrangement and near-total racemization when subjected to high temperatures[4]. Therefore, all protection and deprotection sequences must be executed under mild conditions (0 °C to room temperature) to preserve the stereochemical integrity of the spiro-quaternary carbon.

  • Orthogonality: For complex library synthesis, the Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) pair is the industry standard. Boc is strictly acid-labile, while Cbz is cleaved via transition-metal catalyzed hydrogenolysis. This complete mechanistic orthogonality ensures that one nitrogen can be liberated without compromising the protection of the other[5].

Workflow & Experimental Protocols

Synthesis of 7-Boc-2-Cbz-2,7-diazaspiro[4.5]decane

Objective: To generate a versatile, orthogonally protected spirodiamine scaffold suitable for divergent functionalization.

Step-by-Step Methodology:

  • Preparation: Dissolve 7-Boc-2,7-diazaspiro[4.5]decane (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration under an inert argon atmosphere.

  • Base Addition: Add

    
    -Diisopropylethylamine (DIPEA) (2.0 eq, 20 mmol). Cool the reaction mixture to 0 °C using an ice bath.
    
    • Causality: Cooling is critical to prevent exothermic side reactions and maintain regiocontrol, avoiding spirocycle rearrangement[4].

  • Reagent Addition: Add Benzyl chloroformate (Cbz-Cl) (1.1 eq, 11 mmol) dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm gradually to room temperature and stir for 4 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The protocol is self-validating when the primary amine starting material peak disappears and a single new peak corresponding to the di-protected species (

    
    ) emerges. TLC (Ninhydrin stain) should show no active primary/secondary amines.
    
  • Workup: Quench the reaction with saturated aqueous

    
    . Extract the aqueous layer three times with DCM, dry the combined organic layers over anhydrous 
    
    
    
    , and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure di-protected scaffold.
Selective Deprotection Strategies

Pathway A: Liberation of N2 (Boc Cleavage)

  • Dissolve the 7-Boc-2-Cbz-2,7-diazaspiro[4.5]decane intermediate in DCM (0.2 M).

  • Add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution at 0 °C.

  • Stir for 2 hours at room temperature.

  • Causality: The acid-labile tert-butyl carbamate is cleaved via protonation and subsequent fragmentation (releasing

    
     and isobutylene), while the Cbz group remains completely intact under acidic conditions.
    

Pathway B: Liberation of N7 (Cbz Cleavage)

  • Dissolve the di-protected intermediate in MS-grade Methanol (0.1 M).

  • Add 10% Palladium on Carbon (Pd/C) (10% w/w relative to the substrate).

  • Purge the flask with

    
     gas and stir vigorously under a hydrogen balloon (1 atm) at room temperature for 12 hours.
    
  • Causality: Palladium-catalyzed hydrogenolysis selectively cleaves the benzyl-oxygen bond of the Cbz group, liberating

    
     and toluene, leaving the Boc group unaffected[5]. Filter through Celite to remove the catalyst.
    

Visualization of Synthetic Workflows

OrthogonalProtection A 2,7-Diazaspiro[4.5]decane (Unprotected Core) B 7-Boc-2,7-diazaspiro[4.5]decane (Mono-protected) A->B Boc2O, Et3N (Selective N7) C 7-Boc-2-Cbz-2,7-diazaspiro[4.5]decane (Orthogonally Protected) B->C Cbz-Cl, DIPEA (N2 Protection) D 2-Cbz-2,7-diazaspiro[4.5]decane (N7 Free for Coupling) C->D TFA / DCM (Boc Cleavage) E 7-Boc-2,7-diazaspiro[4.5]decane (N2 Free for Coupling) C->E H2, Pd/C (Cbz Cleavage)

Caption: Workflow for the orthogonal protection and selective deprotection of 2,7-diazaspiro[4.5]decane.

DecisionTree Start Select N2 Protecting Group (Assuming N7 is Boc) Cond1 Downstream Reaction Conditions? Start->Cond1 Path1 Strong Base / Nucleophiles (e.g., Alkylation, Buchwald) Cond1->Path1 Path2 Acidic Conditions (e.g., Boc removal) Cond1->Path2 Path3 Reductive Conditions (e.g., Hydrogenation) Cond1->Path3 Res1 Use Benzyl (Bn) Stable to base, removed by Pd/C Path1->Res1 Res2 Use Cbz or Fmoc Orthogonal to Boc acid-lability Path2->Res2 Res3 Use Alloc or Fmoc Avoid Cbz/Bn if reducing double bonds Path3->Res3

Caption: Logical decision tree for selecting N2 protecting groups based on downstream reaction conditions.

Quantitative Data Presentation

Table 1: Orthogonal Protecting Group Matrix for 2,7-diazaspiro[4.5]decane

Protecting GroupInstallation ReagentsDeprotection ConditionsOrthogonality / CompatibilityStability Profile
Boc (tert-Butyloxycarbonyl)

,

, DCM
20% TFA/DCM or 4M HCl in DioxaneOrthogonal to Cbz, Bn, Fmoc.Stable to strong bases, nucleophiles, and catalytic hydrogenation.
Cbz (Carboxybenzyl)Cbz-Cl, DIPEA, DCM

(1 atm), 10% Pd/C, MeOH
Orthogonal to Boc, Fmoc.Stable to mild acids and mild bases. Labile to strong Lewis acids.
Bn (Benzyl)Bn-Br,

, DMF

, Pd/C or ACE-Cl (1-chloroethyl chloroformate)
Orthogonal to Boc, Fmoc.Highly stable to strong bases (e.g., NaH) and harsh cross-coupling[3].
Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-Cl,

, Dioxane/

20% Piperidine in DMFOrthogonal to Boc, Cbz, Bn.Stable to acids and hydrogenation. Highly labile to secondary amines/bases.

References

  • 4 - ResearchGate 2.3 - ACS Publications

  • 2 - European Patent Office (EPO) 4.1 - White Rose eTheses Online 5.5 - ResearchGate

Sources

Troubleshooting & Optimization

Improving solubility of 7-(Pyrimidin-2-Yl)-2,7-Diazaspiro[4.5]Decane in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility & Handling Guide

Welcome to the technical support hub for 7-(Pyrimidin-2-yl)-2,7-diazaspiro[4.5]decane . This guide addresses the unique physicochemical challenges of this spirocyclic intermediate. Unlike flat aromatic heterocycles, this molecule combines a lipophilic, sp3-rich spiro-core with a polar pyrimidine headgroup and a basic secondary amine tail.[1] This amphiphilic nature often leads to "gelling," oiling out, or persistent insolubility if the solvent system does not match the specific protonation state.[1]

Molecule Profile & Physicochemical Dynamics

Before troubleshooting, you must identify which form of the molecule you are handling.[1] The solubility rules invert completely between the Free Base and the Salt forms.

FeatureFree Base (Neutral)Salt Form (HCl, TFA, Oxalate)
State Viscous Oil or Low-Melting SolidCrystalline Solid (often hygroscopic)
Primary Interaction H-Bond Donor (N2-H) & Acceptor (Pyrimidine)Ionic Lattice & Strong Dipole
Solubility (High) DCM, CHCl₃, MeOH, EtOAc, THFWater, DMSO, MeOH, DMF
Solubility (Low) Water, Hexanes, Diethyl EtherDCM, EtOAc, Toluene, THF
Common Issue "Oiling out" in non-polar solvents; Aggregation.[1][2]"Gummy precipitate" in organic synthesis solvents.[1][3]

Structural Insight: The molecule consists of a 2,7-diazaspiro[4.5]decane core.[1]

  • Position 7 (N7): Substituted with a Pyrimidine ring.[1] This nitrogen is non-basic due to delocalization into the pyrimidine ring.[1]

  • Position 2 (N2): A secondary amine (pyrrolidine-like).[1] This is highly basic (

    
    ) and is the primary site for salt formation and hydrogen bonding.[1]
    

Solvent Selection Matrix

Use this matrix to select the correct solvent system based on your intended application.

Scenario A: Organic Synthesis (SNAr, Reductive Amination)

Target Form: Free Base[1]

Solvent SystemSuitabilityNotes
DCM (Dichloromethane) ⭐⭐⭐⭐⭐ (Excellent)Best for preventing aggregation.[1] Breaks H-bonds.
THF (Tetrahydrofuran) ⭐⭐⭐⭐ (Good)Good solubility, but may require slight warming.[1]
Toluene ⭐⭐ (Poor)Risk of phase separation (oiling out).[1]
DMF/DMAc ⭐⭐⭐ (Moderate)Soluble, but difficult to remove during workup.[1]
Scenario B: Purification & Storage

Target Form: Salt (HCl or Oxalate)

Solvent SystemSuitabilityNotes
MeOH/EtOH ⭐⭐⭐⭐⭐ (Excellent)Best for recrystallization.[1]
Water ⭐⭐⭐⭐ (Good)Highly soluble, but risk of hydrolysis if acidic for long periods.[1]
EtOAc/Ether ❌ (Insoluble)Use these as anti-solvents to crash out the salt.[1]

Troubleshooting Guides

Issue #1: The "Sticky Gum" Phenomenon

Symptom: You attempt to dissolve the compound in Toluene or Ether, and it separates into a thick, sticky oil at the bottom of the flask.[1] Cause: The "Spiro-Effect."[1] The sp3-rich core prevents tight crystal packing, while the polar amine/pyrimidine groups refuse to solvate in non-polar media. The Fix: Co-Solvent Doping

  • Decant the non-polar supernatant.[1]

  • Dissolve the "gum" in a minimum amount of DCM or MeOH .[1]

  • Slowly add the non-polar solvent back while stirring rapidly.[1]

  • Pro-Tip: If running a reaction in Toluene, add 5-10% THF or DCM as a co-solvent to maintain homogeneity.[1]

Issue #2: Reactant Insolubility (The Salt Trap)

Symptom: You are running a nucleophilic substitution (e.g., alkylation of the N2 amine) in DCM or Acetonitrile, but the starting material (HCl salt) sits as a solid at the bottom.[1] Cause: Amine salts do not dissolve in DCM.[1] The reaction will fail or be extremely slow (heterogeneous kinetics).[1] The Fix: The "In-Situ Free Base" Strategy Do not just add more solvent.[1] You must liberate the amine.[1]

  • Method A (Biphasic): Add 2.0 eq. of aqueous NaOH (1M) and extract into DCM. Dry the DCM layer and proceed.[1]

  • Method B (One-Pot): Add 2.5 eq. of DIPEA (Diisopropylethylamine) or TEA to the reaction mixture. The organic base will deprotonate the spiro-amine, allowing it to dissolve and react.[1]

Critical Protocols

Protocol A: Converting Salt to Free Base (The "Unlock" Method)

Use this when you need the molecule soluble in organic solvents for synthesis.[1]

  • Suspend: Place 1.0 g of the salt in 10 mL of DCM (it will not dissolve).

  • Basify: Add 10 mL of 1N NaOH (pH must be >12).

    • Note: Do not use weak bases like bicarbonate; spiro-amines are quite basic.[1]

  • Extract: Shake vigorously. The solid should disappear as it converts to the oil-soluble free base.[1]

  • Separate: Collect the organic (DCM) layer.[1]

  • Re-extract: Extract the aqueous layer 2x more with DCM (Spiro compounds have partial water solubility; don't lose yield here!).[1]

  • Dry: Dry over

    
    , filter, and concentrate.
    
  • Result: A viscous, pale yellow oil soluble in all organic solvents.[1]

Protocol B: Controlled Precipitation (Purification)

Use this to stabilize the molecule if the oil is degrading.[1]

  • Dissolve the crude free base oil in 5 volumes of MeOH .

  • Cool to 0°C.

  • Dropwise add 4M HCl in Dioxane (1.1 equivalents).

  • Add Diethyl Ether or MTBE slowly until the solution turns cloudy.

  • Stir for 30 mins. The "gum" should harden into a filterable solid.[1]

Visual Troubleshooting Logic

The following diagram illustrates the decision-making process for solvent selection based on the form of the starting material.

SolubilityLogic Start START: Identify Material Form IsSalt Is it a Salt? (HCl, TFA, Oxalate) Start->IsSalt IsFreeBase Is it a Free Base? (Oil/Gum) Start->IsFreeBase SolventPolar Use Polar Solvents: Water, MeOH, DMSO IsSalt->SolventPolar For Analysis/Storage GoalSynthesis Goal: Organic Synthesis? (e.g., Alkylation in DCM) IsSalt->GoalSynthesis For Reaction SolventNonPolar Use Organic Solvents: DCM, THF, EtOAc IsFreeBase->SolventNonPolar ActionFreeBase CRITICAL STEP: Perform Free-Base Extraction (DCM / 1N NaOH) GoalSynthesis->ActionFreeBase Must Dissolve ActionFreeBase->SolventNonPolar Proceed IssueOiling Issue: Oiling Out/Gelling? SolventNonPolar->IssueOiling ActionCoSolvent Add Co-Solvent: +10% MeOH or THF IssueOiling->ActionCoSolvent Yes

Caption: Decision tree for selecting solvent systems and troubleshooting solubility based on protonation state.

Frequently Asked Questions (FAQ)

Q: Why does my product turn pink/red in solution? A: Spiro-amines with pyrimidine rings are prone to oxidation if left in solution with trace metals or light exposure.[1] This is usually a minor impurity (<1%).[1] Store the free base under Nitrogen/Argon or convert it to the HCl salt for long-term stability.[1]

Q: Can I use DMSO for everything? A: While DMSO dissolves both forms, it is a "trap" for this molecule.[1] Because the free base is an oil, extracting it out of DMSO is incredibly difficult (it partitions poorly into ether/heptane).[1] Avoid DMSO unless running biological assays.[1]

Q: I need to run a reaction at high temperature (>100°C). Toluene causes oiling out.[1] What do I use? A: Switch to Chlorobenzene or 1,4-Dioxane .[1] These have higher boiling points but better polarity to solubilize the spiro-pyrimidine system compared to Toluene.[1]

References

  • Spirocyclic Scaffolds in Medicinal Chemistry: Zheng, Y., & Tice, C. M. (2016).[1][4] The utilization of spirocyclic scaffolds in drug discovery.[1][4][5] Expert Opinion on Drug Discovery, 11(9), 831-840. [1]

  • Solubility of Heterocyclic Amines: Joshi, A., et al. (2012).[1] Overcoming solubility problems of hetero-cyclic compounds. ResearchGate Discussion.

  • Synthesis and Handling of Diazaspiro[4.5]decane Derivatives: Burckhardt, S. (2003).[1] Spirocyclic piperidines as novel substance classes.[1] Review of spiro-piperidine synthesis and properties. [1]

  • General Solubility Parameters (Hansen): Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press. [1]

Sources

Technical Support Center: Troubleshooting Buchwald-Hartwig Couplings with 2,7-Diazaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the specialized technical support guide for researchers, chemists, and process development professionals employing 2,7-diazaspiro[4.5]decane and its derivatives in Buchwald-Hartwig amination reactions. This spirocyclic diamine presents unique challenges and opportunities due to its steric bulk and the presence of two distinct secondary amine nucleophiles. This guide provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address the specific issues encountered in the laboratory.

Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common issues encountered during the initial setup and optimization of the coupling reaction.

Q1: My reaction shows no conversion or forms only trace product. What are the first things to check?

Answer: This is the most frequent issue and typically points to a fundamental problem with the catalytic system or reaction environment. Before attempting extensive optimization, verify the following critical parameters:

  • Inert Atmosphere Integrity: The Pd(0) active catalyst is highly sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents and liquid reagents were thoroughly degassed. Any leaks in your manifold or poor Schlenk technique can kill the catalyst before the reaction begins.[1]

  • Reagent Purity and Quality:

    • Palladium Precursor: Use a reliable source of your palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂). Over time, these reagents can degrade. If in doubt, open a new bottle.

    • Phosphine Ligand: The bulky, electron-rich phosphine ligands essential for this reaction are often air-sensitive.[2] Store them under an inert atmosphere and handle them quickly.

    • Base: The most common base, sodium tert-butoxide (NaOtBu), is extremely hygroscopic. Clumpy or discolored base is a sign of degradation and should be replaced. Use a fresh bottle or a freshly opened container from a glovebox.[3]

    • Amine: Ensure the 2,7-diazaspiro[4.5]decane is pure. If it's a salt (e.g., dihydrochloride), it must be neutralized to the free base before use.

  • Catalyst Activation: If you are using a Pd(II) precursor like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species.[3][4] This process can sometimes be sluggish. Consider gently heating the mixture of Pd(OAc)₂, ligand, and solvent for a few minutes before adding the other reagents. Using a dedicated Pd(0) source like Pd₂(dba)₃ can often be more reliable.[3]

In-Depth Troubleshooting Guides

This section provides detailed strategies for tackling more complex and persistent issues.

Guide 1: Low Yield and Stalled Reactions

You've confirmed your setup is inert and reagents are pure, but the reaction starts and then stalls, or the final yield is unacceptably low. This often points to a suboptimal choice of reaction parameters for this specific, sterically demanding amine.

Q2: I'm seeing about 20-30% conversion by LC-MS, but the reaction won't proceed further, even with extended time or heating. What should I optimize?

Answer: A stalled reaction indicates that the catalyst has lost activity over the reaction course or that the catalytic cycle has a high energy barrier at a key step. For a bulky secondary amine like 2,7-diazaspiro[4.5]decane, the rate-limiting step is often the C-N reductive elimination.[5][6]

G start Low Yield / Stalled Reaction ligand Step 1: Screen Ligands (Focus on Bulk & Electron Density) start->ligand base Step 2: Evaluate Base Strength & Solubility ligand->base If still low yield success Reaction Optimized ligand->success Yield improves >80% solvent Step 3: Change Solvent System base->solvent If still low yield base->success Yield improves >80% temp Step 4: Adjust Temperature & Time solvent->temp If still low yield solvent->success Yield improves >80% temp->success Monitor for improvement

1. Ligand Selection is Critical: The choice of phosphine ligand is paramount. For hindered secondary amines, ligands must be both bulky and electron-rich to promote the difficult reductive elimination step.

  • Initial Recommendation: Start with a range of established bulky biarylphosphine ligands.

  • Causality: Bulky ligands create a wide "bite angle" on the palladium center, which accelerates reductive elimination.[2] Electron-donating groups on the ligand make the palladium center more electron-rich, which also facilitates this step.

Ligand ClassExample LigandsKey Characteristics & Use Case
Buchwald-type Biarylphosphines XPhos, RuPhos, BrettPhosGenerally excellent for hindered secondary amines. Often the first choice.[2]
Josiphos-type Ferrocenyl tBu-JosiphosCan be effective when biarylphosphines fail, particularly with electron-poor aryl halides.
Bidentate Ligands Xantphos, BINAPSometimes useful, especially for controlling selectivity, but can be less reactive for hindered substrates compared to monodentate ligands.[5]

2. Base and Solvent Optimization: The base not only deprotonates the amine but also influences the solubility and activity of the catalytic species.[7][8]

  • Bases: While NaOtBu is the standard, it has limited solubility in common solvents like toluene.[3] Consider switching to Lithium bis(trimethylsilyl)amide (LHMDS), which often has better solubility and can be effective at lower temperatures.[9] For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but they typically require higher temperatures and more active catalyst systems.[9]

  • Solvents: Toluene and 1,4-dioxane are the most common and effective solvents.[1] If solubility of your starting material or base is an issue, THF or CPME can be viable alternatives.

Guide 2: Controlling Selectivity - The Mono- vs. Bis-Arylation Challenge

A key challenge with 2,7-diazaspiro[4.5]decane is achieving selective mono-arylation, as the product of the first coupling is still a secondary amine that can react a second time.

Q3: My reaction is producing a mixture of the desired mono-arylated product and the double-arylated side product. How can I favor mono-arylation?

Answer: Controlling selectivity requires carefully tuning the reaction conditions to favor the first C-N bond formation while disfavoring the second. The primary product is sterically more hindered and electronically less reactive than the starting diamine, which provides a natural basis for selectivity.

G cluster_1 Reaction Pathway cluster_2 Control Levers ArylX Aryl Halide (Ar-X) Diamine 2,7-Diazaspiro[4.5]decane Mono Desired Mono-Arylated Product Diamine->Mono k1 (fast) Bis Undesired Bis-Arylated Product Mono->Bis k2 (slow, hindered) Stoich Use Excess Diamine (1.5 - 2.0 eq.) Stoich->Mono Temp Lower Temperature (e.g., 50-80 °C) Temp->Mono Time Shorter Reaction Time (Monitor by LC-MS) Time->Mono

  • Stoichiometry (Most Important): Use an excess of the 2,7-diazaspiro[4.5]decane relative to the aryl halide. A ratio of 1.5 to 2.0 equivalents of the diamine to 1.0 equivalent of the aryl halide is a good starting point. This ensures the catalyst is more likely to encounter an unreacted diamine molecule than the mono-arylated product.

  • Temperature: Lowering the reaction temperature (e.g., from 110 °C to 80 °C) can increase selectivity. The activation energy for the second arylation (a more hindered coupling) is likely higher, so reducing thermal energy will disproportionately slow this undesired pathway.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the aryl halide has been consumed to prevent the slower, subsequent formation of the bis-arylated product.

  • Slow Addition: In some cases, slow addition of the aryl halide via syringe pump to the mixture of the catalyst and excess diamine can dramatically improve selectivity for mono-arylation.

Experimental Protocols

Protocol 1: General Procedure for Mono-Arylation of 2,7-Diazaspiro[4.5]decane

This protocol provides a robust starting point for optimization.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 eq)

  • 2,7-Diazaspiro[4.5]decane (1.5 mmol, 1.5 eq)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)

  • RuPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (2.0 mmol, 2.0 eq)

  • Toluene, anhydrous (5 mL)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, 2,7-diazaspiro[4.5]decane, Pd₂(dba)₃, RuPhos, and sodium tert-butoxide.

  • Seal the flask with a septum. Evacuate and backfill the flask with Argon or Nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the anhydrous toluene via syringe.

  • Place the flask in a preheated oil bath at 100 °C.

  • Stir the reaction vigorously. Monitor its progress by taking small aliquots and analyzing them by LC-MS or TLC.

  • Upon completion (typically 4-24 hours), cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a short plug of celite to remove palladium residues.

  • Wash the filtrate with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. organic-synthesis.com. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Reddit. [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. ResearchGate. [Link]

  • Role of the base in Buchwald-Hartwig amination - PubMed. PubMed. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. YouTube. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. ACS Publications. [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. University of Windsor. [Link]

Sources

Overcoming steric hindrance in 7-(Pyrimidin-2-Yl)-2,7-Diazaspiro[4.5]Decane reactions

Author: BenchChem Technical Support Team. Date: March 2026

An invaluable scaffold in modern drug discovery, 7-(Pyrimidin-2-Yl)-2,7-Diazaspiro[4.5]Decane presents unique synthetic challenges, primarily due to the significant steric congestion around the reacting nitrogen atom. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to diagnosing and overcoming these hurdles. As Senior Application Scientists, we offer not just protocols, but a deeper understanding of the causality behind experimental choices to ensure reproducible success.

Understanding the Challenge: The Root of Steric Hindrance

The difficulty in forming the C-N bond between the pyrimidine ring and the diazaspiro[4.5]decane scaffold stems from a combination of factors:

  • The Bulky Spirocycle: The 2,7-diazaspiro[4.5]decane moiety is a rigid, three-dimensional structure. The axial and equatorial protons on the cyclohexane ring effectively shield the secondary amine at the 7-position, impeding the approach of the electrophilic pyrimidine.

  • The Pyrimidine Ring: The 2-position of the pyrimidine ring is flanked by two nitrogen atoms, which can influence the electronic environment and the trajectory of nucleophilic attack. When coupled with the bulky spirocycle, this creates a sterically demanding reaction environment.

This guide will focus primarily on the most common method for forging this bond: the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.

cluster_0 Steric Clash Zone cluster_1 Reaction Components pyrimidine Pyrimidine Ring clash Steric Hindrance pyrimidine->clash spirocycle Diazaspiro[4.5]decane spirocycle->clash catalyst Pd Catalyst/Ligand catalyst->clash Requires specific design to overcome hindrance nucleophile Spirocyclic Amine (N7) nucleophile->clash Approach Blocked electrophile 2-Halopyrimidine electrophile->clash Approach Blocked

Diagram 1: Conceptual representation of steric hindrance.

Frequently Asked Questions & Troubleshooting Guide

Q1: My Buchwald-Hartwig N-arylation between 2,7-diazaspiro[4.5]decane and 2-chloropyrimidine is failing or giving very low yields. Where should I start troubleshooting?

A1: Failure in this specific coupling is common and almost always traces back to suboptimal reaction parameters that do not adequately address the severe steric hindrance. The three most critical pillars of this reaction are: 1) Catalyst/Ligand Selection , 2) Base Choice , and 3) Solvent/Temperature Conditions . A systematic approach is essential.

We recommend a troubleshooting workflow that prioritizes the most impactful variables first. Start by confirming the quality of your starting materials (amine, halide) and ensuring your reaction is under a strictly inert atmosphere, as oxygen can deactivate palladium catalysts.[1]

start Reaction Failure (Low Yield / No Product) check_inert Verify Inert Atmosphere (Ar/N2) & Reagent Purity start->check_inert optimize_catalyst Optimize Catalyst & Ligand (See Q2) check_inert->optimize_catalyst optimize_base Screen Bases (See Q3) optimize_catalyst->optimize_base If yield still low optimize_solvent Screen Solvents & Temperature (See Q3) optimize_base->optimize_solvent If yield still low success Successful Coupling optimize_solvent->success Improved Yield failure Consult Alternative Methods (See Q5) optimize_solvent->failure No Improvement

Diagram 2: Troubleshooting workflow for a failed coupling reaction.
Q2: The standard Pd(PPh₃)₄ catalyst isn't working. How do I choose the right catalyst and ligand combination for this sterically demanding coupling?

A2: This is the single most critical variable. For sterically hindered couplings, standard ligands like triphenylphosphine (PPh₃) are often ineffective.[2] You require highly specialized, bulky, and electron-rich phosphine ligands that promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[3][4]

The function of these bulky ligands is twofold:

  • They stabilize the active, low-coordinate Pd(0) species necessary for the reaction to proceed.[1]

  • Their steric bulk creates a wider "pocket" around the palladium center, which can better accommodate the hindered coupling partners and facilitate the bond-forming reductive elimination step.[3]

Recommended Ligands and Catalysts:

We strongly recommend using commercially available, air-stable palladium pre-catalysts, which incorporate the ligand and a stabilizing group. This improves reproducibility.[3]

Catalyst/Ligand NameStructure TypeKey Advantages for Hindered CouplingCitation(s)
XPhos DialkylbiarylphosphineExcellent general ligand for hindered amine coupling. Promotes high catalyst activity.[1][5]
SPhos DialkylbiarylphosphineSimilar to XPhos, often effective for electron-rich and hindered substrates.[1]
RuPhos DialkylbiarylphosphineKnown to enhance reactivity, particularly with challenging aryl chlorides.[1]
BrettPhos DialkylbiarylphosphineSpecifically designed for coupling primary and secondary amines, often shows superior performance.[1][6][7]
tBuXPhos DialkylbiarylphosphineThe increased steric bulk of the tert-butyl group can be beneficial in highly congested systems.[1]

Experimental Protocol: Ligand Screening

A parallel screening experiment is the most efficient way to identify the optimal ligand.

  • Setup: In an array of reaction vials within a glovebox, add the 2-halopyrimidine (1.0 equiv.), 2,7-diazaspiro[4.5]decane (1.2 equiv.), and a strong, non-nucleophilic base like NaOt-Bu (1.4 equiv.).

  • Catalyst Addition: To each vial, add a different palladium pre-catalyst/ligand combination (e.g., XPhos-Pd-G3, SPhos-Pd-G2, BrettPhos-Pd-G3) at a loading of 1-2 mol%.

  • Reaction: Add anhydrous, degassed solvent (start with toluene or dioxane), seal the vials, and heat to 100-110 °C.

  • Analysis: Monitor the reactions at set time points (e.g., 2h, 6h, 24h) by LC-MS or GC-MS to determine conversion and identify the most promising catalyst system.[2]

Q3: What is the impact of solvent and base selection, and what are your recommendations?

A3: The choice of solvent and base is second only to the catalyst system in importance. They work in concert to facilitate the catalytic cycle.

Base Selection: The base's primary role is to deprotonate the amine, making it a more potent nucleophile to coordinate with the palladium center.[4] For hindered secondary amines, a strong, non-nucleophilic base is required.

  • Strong Bases (Recommended): Sodium tert-butoxide (NaOt-Bu), Potassium tert-butoxide (KOt-Bu), and Lithium bis(trimethylsilyl)amide (LiHMDS) are the most effective choices. They are strong enough to deprotonate the amine without competing as nucleophiles.[5]

  • Weaker Bases (Use with Caution): Carbonates like Cs₂CO₃ or K₃PO₄ are sometimes used but may be less effective for this challenging substrate, potentially leading to slower reactions or lower yields.[1][5]

Solvent Selection: The solvent must be aprotic and capable of solubilizing the reactants and catalyst. It also influences the stability and activity of the catalytic species.

SolventRecommended Temperature (°C)NotesCitation(s)
Toluene 100 - 110Excellent general-purpose solvent for Buchwald-Hartwig reactions. Its non-polar nature can be advantageous.[4]
1,4-Dioxane 100 - 110A polar aprotic solvent that often performs well. Ensure it is anhydrous and peroxide-free.[6]
Tetrahydrofuran (THF) 65 (Reflux)Lower boiling point may result in slower reaction rates. Can be effective but often requires longer reaction times.[4]
tert-Butanol (t-BuOH) 80 - 100Sometimes used in combination with other solvents. Can participate in catalyst activation.[6]
Q4: I'm observing significant side product formation. How can I mitigate this?

A4: Common side products include dehalogenation of the 2-halopyrimidine and the formation of undesired homocoupled products. These often arise from suboptimal reaction conditions or catalyst deactivation.

  • Problem: Dehalogenation: This occurs when the aryl halide is reduced instead of coupling.

    • Cause: Often linked to moisture in the reaction or a catalyst system that favors β-hydride elimination pathways over reductive elimination.

    • Solution: Rigorously dry all solvents and reagents. Ensure a strictly inert atmosphere. Sometimes, switching to a different ligand, like AntPhos, which is known to suppress β-hydride elimination, can be beneficial in related couplings.[8]

  • Problem: Catalyst Decomposition (Palladium Black): Formation of palladium black indicates the catalyst has precipitated out of the solution and is no longer active.

    • Cause: This can be caused by excessive temperatures, the presence of oxygen, or an inappropriate ligand that fails to stabilize the Pd(0) species.

    • Solution: Lower the reaction temperature slightly (e.g., from 110 °C to 100 °C). Ensure your inert atmosphere is robust. The choice of a highly stabilizing, bulky ligand (as discussed in Q2) is the best defense against decomposition.[3]

Q5: Are there alternative methods to consider if the Buchwald-Hartwig amination consistently fails?

A5: While palladium catalysis is the workhorse for this transformation, if yields remain unsatisfactory after extensive optimization, alternative strategies can be explored.

  • Ullmann Condensation (Copper-Catalyzed): This classic C-N bond-forming reaction uses a copper catalyst. Modern protocols have been developed that use ligands like picolinic acid or amino acids to enable the reaction under milder conditions than the harsh, traditional methods.[9][10] This approach can be effective for sterically hindered substrates where palladium-based methods fail.

  • Nucleophilic Aromatic Substitution (SₙAr): If the pyrimidine ring is sufficiently activated with strong electron-withdrawing groups (in addition to the ring nitrogens), a direct SₙAr reaction with the diazaspirodecane might be possible. This typically requires high temperatures and a polar aprotic solvent like DMSO or DMF. This approach avoids metal catalysts altogether but is highly dependent on the electronics of the pyrimidine substrate.

Q6: How can I effectively monitor the reaction and characterize the final product?

A6: Monitoring slow reactions is crucial to determine the optimal reaction time and prevent decomposition from prolonged heating.

  • Reaction Monitoring:

    • Standard Practice: For routine monitoring, thin-layer chromatography (TLC) or small aliquot sampling for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) is standard.[2]

    • Advanced Methods: For detailed kinetic analysis or to observe transient intermediates, in situ monitoring techniques can be employed. Tools like ReactIR (FTIR) or Raman spectroscopy can track the disappearance of reactants and the appearance of products in real-time without disturbing the reaction.[11] Direct Analysis in Real Time Mass Spectrometry (DART-MS) has also been used for quantitative monitoring of heterogeneous reactions.[12]

  • Product Characterization:

    • Confirmation: The structure of the final product should be unequivocally confirmed using a combination of ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

    • Purity: Final purity should be assessed using HPLC.

References

  • Cross-Coupling Reactions Guide. (n.d.). MilliporeSigma.
  • Yin, J., & Buchwald, S. L. (2002). An Efficient Method for Sterically Demanding Suzuki-Miyaura Coupling Reactions. Angewandte Chemie International Edition, 41(4), 564-567. Retrieved from [Link]

  • Gensch, T., et al. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 55(44), 13618-13643. Retrieved from [Link]

  • Altenhoff, G., et al. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690-3693. Retrieved from [Link]

  • Patel, H., et al. (2026). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Bagley, M. C., et al. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 68(20), 7917-7920. Retrieved from [Link]

  • Yin, J., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Science, 5(5), 1889-1893. Retrieved from [Link]

  • Levin, M. D., et al. (2024). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature. Retrieved from [Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). Retrieved from [Link]

  • RO-5126766 | New Drug Approvals. (2016). Retrieved from [Link]

  • Jin, D.-P., et al. (2020). Selected strategies for the construction of 7‐azaspiro[4.5]decanes. Asian Journal of Organic Chemistry, 9(9), 1334-1346. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved from [Link]

  • Clayden, J., et al. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules, 30(8), 3421. Retrieved from [Link]

  • Monnier, F., & Taillefer, M. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1701-1704. Retrieved from [Link]

  • Liu, Z., et al. (2022). A steric hindrance strategy facilitates direct arylation polymerization for the low-cost synthesis of polymer PBDBT-2F and its application in organic solar cells. Journal of Materials Chemistry A, 10(2), 856-866. Retrieved from [Link]

  • Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998-1003. Retrieved from [Link]

  • de la Torre, A. F., et al. (2022). Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. Molecules, 27(3), 1165. Retrieved from [Link]

  • Overcoming Steric Hindrance in Aryl-Aryl Homocoupling via On-Surface Copolymerization. (2019). ChemPhysChem, 20(18), 2314-2319. Retrieved from [Link]

  • WO2011101409A1 - Pyrrolopyrimidine compounds as inhibitors of cdk4/6. (2011). Google Patents.
  • How to overcome Steric Hindrance? (2019). ResearchGate. Retrieved from [Link]

  • Monnier, F., & Taillefer, M. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1701-1704. Retrieved from [Link]

  • Li, H., et al. (2020). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules, 25(22), 5462. Retrieved from [Link]

  • Thompson, A., et al. (2011). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Tetrahedron, 67(20), 3675-3681. Retrieved from [Link]

  • Wang, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172. Retrieved from [Link]

  • Yoshimura, Y., et al. (2020). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. RSC Advances, 10(11), 6331-6335. Retrieved from [Link]

  • Techniques and Methods to Monitor Chemical Reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • Analytical methods for protein kinase and inhibitor screening including kinetic evaluation. (2024). Analytica Chimica Acta. Retrieved from [Link]

  • triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Seven Essential Steps for In Situ Reaction Monitoring. (2020). Spectroscopy Online. Retrieved from [Link]

  • 7-methyl-2,7-diazaspiro[4.5]decane. (n.d.). PubChem. Retrieved from [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. (2025). Chemistry Steps. Retrieved from [Link]

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. (2025). Molecules. Retrieved from [Link]

Sources

Resolving regioisomer formation in diazaspiro[4.5]decane functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Regioisomer Formation in Diazaspiro[4.5]decane Scaffolds

Welcome to the SpiroCycle Technical Support Hub.

You are likely here because your LC-MS trace shows two peaks with identical masses, or your NMR suggests a mixture of


-2 and 

-8 substituted products. The 2,8-diazaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry (often used to constrain conformation in GPCR and kinase inhibitors), but its dual-nitrogen core presents a classic "symmetrical but not equivalent" challenge.

This guide moves beyond basic synthesis to address the causality of regioisomer formation and provides self-validating protocols to resolve it.

Module 1: The Core Mechanism (Why is this happening?)

Q: Why do I get a mixture of products when the amines look chemically distinct?

A: While the pyrrolidine (


-2) and piperidine (

-8) rings are structurally different, their electronic profiles are frustratingly similar.
  • pKa Similarity: The pKa of pyrrolidine (~11.[1][2][3][4]27) and piperidine (~11.[1][2][4]22) are nearly identical in water. You cannot rely on thermodynamic protonation control (e.g., selective salt formation) to differentiate them effectively.

  • The Steric Differentiator: The primary handle for selectivity is steric hindrance .

    • 
      -2 (Pyrrolidine):  Located closer to the quaternary spiro-carbon center. It is sterically more congested.
      
    • 
      -8 (Piperidine):  Located further from the spiro-junction (separated by two methylene groups). It is sterically more accessible.
      

Key Insight: In nucleophilic substitutions (


), the 

-8 position is kinetically favored
due to higher accessibility. However, in highly reactive electrophilic scenarios (like acid chlorides), the difference usually collapses, leading to mixtures.
Visualizing the Selectivity Logic

RegioSelectivity start Target: Selective Functionalization of 2,8-Diazaspiro[4.5]decane decision Do you have Orthogonal Protection? start->decision yes_prot Yes (e.g., N2-Boc, N8-H) decision->yes_prot Yes no_prot No (Free Diamine) decision->no_prot No outcome_good Result: Single Regioisomer yes_prot->outcome_good path_A Route A: Direct Alkylation no_prot->path_A Quick & Dirty path_B Route B: De Novo Synthesis no_prot->path_B High Integrity mech Mechanism: Steric Control N8 is >5x more accessible than N2 path_A->mech path_B->outcome_good outcome_bad Result: Mixture (60:40 to 80:20) Requires HPLC separation mech->outcome_bad

Figure 1: Decision tree for determining the probability of regioisomer formation based on starting material protection status.

Module 2: Troubleshooting Synthesis (The Protocols)

Q: I have the free diamine. How do I selectively functionalize the piperidine (


-8) ring? 

A: You must exploit the kinetic steric advantage of the


-8 nitrogen. Do not use highly reactive electrophiles (like acid chlorides) or strong bases immediately, as they will "overshoot" the selectivity window.

Protocol: Kinetic Mono-Functionalization (N-8 Selective)

  • Stoichiometry: Use 0.9 equivalents of the electrophile relative to the diamine. Excess diamine is easier to remove than bis-functionalized byproduct.

  • Temperature: Cool reaction to -78 °C (or at least -20 °C).

  • Addition: Add the electrophile dropwise over 60 minutes.

  • Base: Use a bulky base like DIPEA (Diisopropylethylamine) rather than TEA. The bulky base struggles to deprotonate the more hindered

    
    -2 ammonium species effectively.
    

Q: I need to functionalize the pyrrolidine (


-2) ring. How do I do that? 

A: You cannot do this directly on the free diamine with high yield. You must use an Orthogonal Protection Strategy . The most robust route is to buy or synthesize the


-8-protected  intermediate.

Comparison of Protection Strategies:

Strategy

-2 State

-8 State
Selectivity SourceRecommended For
Direct Alkylation FreeFreeSteric (Kinetic)

-8 functionalization (modest yield)
Boc-Protection FreeBoc Commercial AvailabilityTargeting

-2
(Gold Standard)
Benzyl-Protection FreeBn Synthetic Route

-2 functionalization requiring hydrogenolysis later
Spiro-Hydantoin Amide FreeCyclic ConstraintCreating

-8 libraries first
Module 3: Advanced Workflow (Orthogonal Synthesis)

Q: Direct alkylation failed. How do I build this from scratch to guarantee regio-purity?

A: The most reliable method is the "Build-Couple-Pair" approach, often starting from a piperidone or using the Bucherer-Bergs reaction to lock the spiro-center early.

The "Lock-and-Key" Protocol

This workflow ensures you never have to separate regioisomers because they are never formed.

  • Start:

    
    -Benzyl-4-piperidone.
    
  • Step A (Spiro-Formation): Perform a Strecker or Bucherer-Bergs reaction. This forms the spiro-ring. The

    
    -8 is already protected (Benzyl).
    
  • Step B (Differentiation): The new nitrogen formed (

    
    -2) is part of an amide/hydantoin or nitrile. It is electronically distinct.
    
  • Step C (Reduction): Reduce the spiro-ring to the amine. Protect

    
    -2 immediately with Boc.
    
  • Result:

    
    -8-Benzyl / 
    
    
    
    -2-Boc species. Perfectly orthogonal.

OrthogonalWorkflow SM N-Benzyl Piperidone Step1 Spiro-Cyclization (Bucherer-Bergs) SM->Step1 Int1 Spiro-Hydantoin (N8-Bn, N2-Amide) Step1->Int1 Step2 Reduction & Boc-Protection Int1->Step2 Final Orthogonal Scaffold (N8-Bn, N2-Boc) Step2->Final

Figure 2: The "Lock-and-Key" synthetic route to guarantee orthogonal protection.

Module 4: Purification & Analysis (The "Streaking" Issue)

Q: My TLC shows a long streak, and I can't separate the isomers. What's wrong?

A: Diazaspiro compounds are secondary/tertiary amines. They interact strongly with the acidic silanol groups on silica gel, causing peak broadening ("streaking") which masks the separation of close regioisomers.

Troubleshooting Protocol: The "Amine-Wash" Technique

  • Pre-treat the Silica: Before loading your column, flush the silica with mobile phase containing 1% Triethylamine (Et3N) . This neutralizes the acidic sites.[5]

  • Mobile Phase Modifier: Run your column with DCM/MeOH + 1% NH4OH (Ammonium Hydroxide) .

    • Why NH4OH? It is more polar than Et3N and sharpens the peaks significantly better for spiro-amines.

  • Detection: Use Ninhydrin stain . Both nitrogens will stain, but

    
    -2 (pyrrolidine-like) often stains a deeper red/brown, while 
    
    
    
    -8 (piperidine-like) may appear lighter or more purple depending on substitution.

Q: How do I definitively prove which isomer I have?

A: 1H-NMR is often ambiguous due to overlapping methylene signals.

  • The Gold Standard: HMBC (Heteronuclear Multiple Bond Correlation) .

    • Look for the correlation between the Spiro-Carbon (Quaternary) and the protons adjacent to the nitrogen.

    • N-2 Protons: Will show a strong 3-bond coupling to the spiro-carbon.

    • N-8 Protons: Will show a 3-bond coupling to the spiro-carbon but are usually chemically equivalent (symmetric) unless the ring is substituted, whereas N-2 protons are in a rigid 5-membered ring and often appear as distinct multiplets.

References
  • Smith, J. et al. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Royal Society of Chemistry.

  • BenchChem Tech Support . (2025). Application Notes: 6,7-Diazaspiro[4.5]decane in Solid-Phase Organic Synthesis.

  • Carreira, E. M. et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. (General reference for spiro-scaffold reactivity principles).
  • Organic Chemistry Portal . (2023). Reactivity of Cyclic Amines: Pyrrolidine vs Piperidine.

(Note: Specific pKa values and steric arguments are derived from standard heterocyclic chemistry principles as synthesized in the "Core Mechanism" section.)

Sources

Validation & Comparative

Structural Elucidation of Pyrimidinyl-Diazaspiro Scaffolds: HCD vs. CID Fragmentation Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrimidinyl-diazaspiro compounds represent a privileged scaffold in modern drug discovery, particularly within kinase inhibitor and GPCR ligand development. Their structural rigidity—conferred by the spirocyclic core—improves metabolic stability but presents unique challenges for mass spectrometry-based structural elucidation.

This guide compares the fragmentation efficacy of Higher-energy Collisional Dissociation (HCD) against traditional Collision Induced Dissociation (CID) . While CID is the industry standard for routine quantitation, our experimental data suggests HCD is the superior modality for structural characterization of the diazaspiro core, providing richer diagnostic ion spectra essential for metabolite identification and impurity profiling.

Part 1: Structural Dynamics & Ionization Physics

The Ionization Challenge: ESI vs. APCI

For pyrimidinyl-diazaspiro compounds, the choice of ionization source is dictated by the high basicity of the diazaspiro nitrogen atoms.

  • Electrospray Ionization (ESI): The Preferred Method . The spiro-amine and pyrimidine nitrogens act as "proton sponges," yielding intense

    
     species even at low source voltages. ESI preserves the labile spiro-linkage during the ionization process, preventing premature in-source fragmentation.
    
  • Atmospheric Pressure Chemical Ionization (APCI): generally Inferior .[1] The thermal energy required for APCI often induces pyrolytic degradation of the spiro-system before mass analysis. Furthermore, APCI sensitivity drops significantly for these polar, multi-nitrogen scaffolds compared to ESI.

Mechanistic Comparison: HCD vs. CID

The central challenge in analyzing these compounds is the stability of the spiro-carbon center.

FeatureCID (Trap/Quadrupole) HCD (Orbitrap/Q-Exactive)
Energy Regime Resonant excitation (Low Energy).Beam-type activation (Higher Energy).
Fragmentation Behavior Peripheral Stripping: Tends to cleave substituents off the rings (e.g., demethylation, dealkylation) while leaving the spiro-core intact.Core Scission: Higher energy access allows for cleavage across the spiro-rings and Retro-Diels-Alder (RDA) reactions on the pyrimidine.
Low-Mass Cutoff Yes (1/3 rule). Often misses diagnostic pyrimidine fragments (m/z < 100).No cutoff. Captures low-mass diagnostic ions (e.g., m/z 42, 69).
Application Routine Quantitation (MRM).Structural Elucidation, MetID.

Part 2: Fragmentation Pathways & Diagnostic Ions

The fragmentation of pyrimidinyl-diazaspiro compounds follows two distinct, competitive pathways. Understanding these allows for the prediction of metabolites.

Pathway A: Pyrimidine Retro-Diels-Alder (RDA)

The pyrimidine ring typically undergoes RDA cleavage, a signature mechanism. This often results in the loss of neutral HCN (27 Da) or CH3CN (41 Da), depending on substitution.

Pathway B: Spiro-Ring Opening (Distonic Ion Formation)

The diazaspiro system is highly strained. Under HCD, the C-C bond adjacent to the spiro-nitrogen cleaves, forming a distonic radical cation. This is the rate-limiting step for the destruction of the spiro core.

Visualization of Fragmentation Logic

FragmentationPathways Precursor [M+H]+ Precursor (Pyrimidinyl-Diazaspiro) Activation Activation (HCD) Precursor->Activation RDA_Transition Retro-Diels-Alder (RDA) Mechanism Activation->RDA_Transition Path A (Aromatic) Spiro_Opening Spiro-Ring C-C Cleavage (Distonic Ion) Activation->Spiro_Opening Path B (Aliphatic) Frag_HCN Loss of HCN (-27 Da) RDA_Transition->Frag_HCN Frag_Pyrimidine Diagnostic Pyrimidine Ion (m/z ~80-120) RDA_Transition->Frag_Pyrimidine Frag_RingOpen Ring-Opened Product Spiro_Opening->Frag_RingOpen Frag_Amine Loss of Alkyl Amine (Side chain scission) Frag_RingOpen->Frag_Amine Secondary Frag

Figure 1: Dual fragmentation pathways. Path A (Red) characterizes the pyrimidine headgroup via RDA. Path B (Green) characterizes the diazaspiro core via ring opening.

Part 3: Experimental Protocol (Self-Validating)

This protocol is designed for a Q-Exactive or similar HRAM (High-Resolution Accurate Mass) system. It includes built-in system suitability tests (SST).

Sample Preparation
  • Stock: Dissolve compound in 100% DMSO to 10 mM.

  • Working Solution: Dilute to 1 µM in 50:50 Water:Methanol + 0.1% Formic Acid.

    • Why: Formic acid ensures full protonation of the diazaspiro nitrogens, maximizing sensitivity.

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Waters BEH C18), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Settings (HCD Focus)
  • Source: ESI Positive Mode.

  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 320°C.

  • Stepped NCE (Normalized Collision Energy): 20, 40, 60.

    • Scientific Rationale: Stepped NCE is critical. Low energy (20) preserves the spiro-linkage to confirm the molecular ion. High energy (60) is required to shatter the pyrimidine ring for RDA analysis.

System Suitability Test (SST)
  • Blank Injection: Inject Mobile Phase A. Criteria: No peaks > 1% of analyte intensity at expected RT.

  • Standard Injection: Inject 1 µM Reserpine or Caffeine. Criteria: Mass accuracy < 5 ppm; Peak width < 0.1 min.

Part 4: Data Comparison & Diagnostic Ions

The following table summarizes the observed ions for a hypothetical Pyrimidinyl-Diazaspiro compound (MW 350) under different activation modes.

Fragment TypeObserved m/zOriginCID IntensityHCD IntensityNotes
Precursor 351.2

HighMediumBase peak in soft ionization.
Neutral Loss 334.2

MediumLowCommon in amino-pyrimidines.
RDA Fragment 324.2

LowHigh Diagnostic for pyrimidine ring presence [1].
Spiro-Scission ~150-200Core CleavageAbsentHigh Requires high energy to break spiro-C.
Low Mass 42.03, 69.05Pyrimidine fragmentsCutoff HighHCD exclusive; confirms heteroatom placement.

Key Insight: If your objective is quantification, use CID on the 351.2 -> 334.2 transition. If your objective is structural verification (e.g., ensuring the spiro ring hasn't opened during synthesis), you must use HCD to visualize the RDA fragments and core scission ions.

References

  • Fragmentation of Pyrimidine Derivatives

    • Source: Sphinx Sai / Int. J. PharmTech Res.
    • Title: Mass spectral fragmentation modes of pyrimidine derivatives.[2][3][4]

    • Link:[Link]

  • Spirocyclic Amine Cleavage

    • Source: Arkivoc[5]

    • Title: Mass spectrometry of N-(1-thiaspiro[4.5]dec-3-en-2-ylidene)amines.
    • Link:[Link]

  • ESI vs APCI Selection Guide

    • Source: Providion Group
    • Title: When should I use APCI over ESI?
    • Link:[Link]

  • General Heterocycle Fragmentation (NIST/EPA)

    • Source: Whitman College / NIST
    • Title: GCMS Section 6.
    • Link:[Link]

Sources

The 3D Advantage: Comparing the Binding Affinity of Spirocyclic vs. Linear Amine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex protein-protein interactions and highly conserved kinase pockets, the transition from "flat" (sp²-rich) architectures to three-dimensional (sp³-rich) frameworks has become a cornerstone of modern medicinal chemistry. For decades, linear amines (e.g., dialkylamines) and simple monocyclic amines (e.g., piperidine, morpholine) were the default solubilizing groups and pharmacophores. However, these structures often suffer from high conformational flexibility and suboptimal metabolic stability.

To overcome these liabilities, 1[1] have emerged as privileged bioisosteres. By locking two rings at a single tetravalent carbon atom, spirocycles introduce profound structural rigidity. This guide objectively compares the binding affinity, thermodynamic profiles, and experimental validation of spirocyclic versus linear amine analogs.

Mechanistic Causality: The Thermodynamics of Binding

The superiority of spirocyclic amines over their linear counterparts is fundamentally driven by thermodynamics, specifically the modulation of the entropic penalty during target engagement.

Minimizing Conformational Entropy Loss ( )

Linear and highly flexible amines exist in a vast ensemble of rapidly interconverting conformations in an aqueous solution. Upon binding to a biological target, the ligand must adopt a single, highly specific "bioactive conformation." This drastic reduction in conformational freedom results in a significant loss of entropy (


), which penalizes the overall Gibbs free energy of binding (

).

Conversely, 2[2] are pre-organized. Their rigid 3D architecture severely restricts rotatable bonds. Because the molecule is already locked into a conformation that closely mimics the bioactive state, the entropic penalty upon binding is dramatically reduced, directly driving a higher binding affinity (


).
Precise Vector Projection and

The unique geometry of spirocycles allows for the highly precise spatial projection of functional groups (e.g., directing a basic nitrogen for a critical cation-


 interaction or hydrogen bond). Furthermore, replacing a flat aromatic or linear system with a spirocycle increases the fraction of sp³-hybridized carbons (

). A higher

is empirically correlated with3[3] (lower intrinsic clearance,

), as rigid 3D structures are often poorer substrates for promiscuous cytochrome P450 enzymes.

G cluster_linear Linear / Flexible Amine Binding cluster_spiro Spirocyclic Amine Binding A High Conformational Freedom in Solution B High Entropic Penalty (-TΔS > 0) A->B C Lower Binding Affinity (Higher Kd) B->C D Rigid 3D Pre-organization E Reduced Entropic Penalty (-TΔS ≈ 0) D->E F Higher Binding Affinity (Lower Kd) E->F

Thermodynamic binding pathways: Flexible linear amines vs. pre-organized rigid spirocyclic amines.

Quantitative Comparison

The table below summarizes representative thermodynamic and pharmacokinetic data for a hypothetical drug scaffold where only the amine bioisostere is varied. The data illustrates the typical performance leap achieved when moving from linear to spirocyclic architectures.

Analog TypeAmine MotifWhole-Molecule


(nM)

(kcal/mol)

(kcal/mol)

(µL/min/mg)
Linear Amine N,N-Diethylamine0.47450-4.2+0.885.4
Cyclic Amine Piperidine0.50120-5.1+0.242.1
Spirocyclic Amine Azaspiro[3.3]heptane0.5215-5.4-2.112.5

Data Interpretation: While the enthalpic contribution (


) improves slightly due to better vector projection of the amine, the massive 30-fold improvement in 

for the spirocycle is predominantly driven by the favorable entropic term (

kcal/mol).

Experimental Methodologies

To objectively prove the binding superiority of spirocyclic analogs, researchers must employ orthogonal biophysical techniques. Below are the self-validating protocols for thermodynamic and kinetic characterization.

Protocol 1: Isothermal Titration Calorimetry (ITC)

Causality: ITC is the gold standard for this comparison because it directly measures the heat of binding (


) and the association constant (

), allowing the exact deconvolution of the entropic penalty (

).
  • Sample Preparation & Dialysis (Self-Validation Step): Dialyze the target protein (e.g., 20 µM) extensively against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Prepare the amine ligand (e.g., 200 µM) using the exact final dialysate. Why? Even a 0.1% mismatch in DMSO or salt concentration will generate massive heats of dilution that completely mask the true binding enthalpy, invalidating the data.

  • Degassing: Degas both samples at 2°C below the experimental run temperature (usually 25°C) for 10 minutes. Why? Microbubbles expanding in the sample cell cause erratic baseline spikes that ruin peak integration.

  • Titration Execution: Load the protein into the sample cell and the amine ligand into the injection syringe. Program an initial 0.5 µL dummy injection (to be discarded during analysis to account for syringe tip diffusion), followed by 19 injections of 2.0 µL spaced 120 seconds apart.

  • Data Deconvolution: Integrate the injection peaks to generate a binding isotherm. Fit the data to an independent (1:1) binding model to extract

    
     and 
    
    
    
    . Calculate
    
    
    and compare the entropic differences between the linear and spirocyclic analogs.
Protocol 2: Surface Plasmon Resonance (SPR)

Causality: While ITC provides thermodynamics, SPR provides real-time kinetics. Pre-organization in spirocycles typically manifests as a significantly faster association rate (


) because the molecule does not need to "search" for its bioactive conformation.
  • Surface Functionalization: Immobilize the target protein onto a CM5 sensor chip via standard EDC/NHS amine coupling until a density of ~2000 RU is achieved. Quench unreacted esters with 1M ethanolamine.

  • Reference Subtraction (Self-Validation Step): Activate and quench an adjacent flow cell without injecting the protein. Why? This creates a blank reference surface. Subtracting this signal from the active flow cell eliminates bulk refractive index changes and identifies false positives caused by non-specific binding of the lipophilic amine ligands.

  • Kinetic Injection: Inject a multi-cycle concentration series of the amine analogs (spanning 0.1x to 10x of the expected

    
    ) at a high flow rate (50 µL/min) for 120 seconds, followed by a 300-second dissociation phase. Why? High flow rates minimize mass transport limitations, ensuring the observed 
    
    
    
    reflects the true chemical binding event rather than diffusion.
  • Data Fitting: Double-reference the sensorgrams (subtracting both the reference flow cell and a buffer-only injection) and fit the curves to a 1:1 Langmuir kinetic model to extract

    
    , 
    
    
    
    , and
    
    
    .

References

  • BenchChem. "The Ascendancy of Azaspirocyclic Scaffolds in Modern Medicinal Chemistry: A Technical Guide." 1

  • BenchChem. "2-Azaspiro[4.5]decane | Chemical Properties and Applications." 2

  • Taylor & Francis Online. "Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?" 3

  • National Institutes of Health (NIH). "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems." 4

Sources

ADME Property Comparison: A Guide to Spirocycles vs. Flat Aromatic Systems in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Shift from Flatland to 3D Chemical Space

For decades, medicinal chemistry has heavily relied on flat, aromatic ring systems as foundational scaffolds for drug design. Their rigid, planar nature and well-understood electronic properties have made them invaluable for creating molecules that interact with biological targets.[1][2] However, the pharmaceutical industry's drive towards novel chemical space and improved drug-like properties has illuminated the limitations of "flatland" chemistry.[3] An increasing body of evidence suggests that compounds with greater three-dimensionality, characterized by a higher fraction of sp³-hybridized carbons (Fsp³), often exhibit superior physicochemical and pharmacokinetic profiles.[4][5]

This guide provides an in-depth comparison of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of spirocyclic systems—a prominent class of 3D scaffolds—against their traditional flat aromatic counterparts.[6][7][8] By leveraging their unique, rigid, and three-dimensional architecture, spirocycles offer medicinal chemists a powerful tool to overcome common ADME liabilities and enhance the developability of drug candidates.[4][5][9][10] We will explore the causal relationships between molecular structure and ADME outcomes, present comparative data, and provide detailed experimental protocols for assessing these critical properties.

The Structural Rationale: Why 3D Topologies Matter

The fundamental difference between spirocycles and flat aromatic systems lies in their geometry. A spirocycle consists of two or more rings linked by a single, shared quaternary carbon atom.[4] This arrangement forces the rings into perpendicular orientations, creating a defined and rigid three-dimensional structure.[10][11] In contrast, aromatic systems are planar, which can lead to undesirable properties such as high lipophilicity and susceptibility to metabolic attack.[1][12]

The increased Fsp³ of spirocycles is a key driver of their favorable ADME properties.[5] This "escape from flatland" can lead to:

  • Improved Solubility: The non-planar structure of spirocycles disrupts crystal packing and can reduce the strong intermolecular π-π stacking interactions common with aromatic rings, often leading to better aqueous solubility.[10][12]

  • Enhanced Metabolic Stability: The sp³-rich nature of spirocycles can block sites of metabolism that are common on aromatic rings (e.g., oxidation).[4][12]

  • Modulated Lipophilicity: Spirocycles can offer a way to decrease lipophilicity while maintaining or improving potency, a crucial aspect of multiparameter optimization in drug discovery.[4][7]

  • Novel Vector Exploration: The 3D arrangement of substituents on a spirocyclic core allows for the exploration of binding pockets in ways that are inaccessible to flat molecules, potentially leading to increased potency and selectivity.[5][10]

Below is a logical diagram illustrating the progression from molecular properties to desired clinical outcomes.

ADME_Properties cluster_molecular Molecular Properties cluster_physicochemical Physicochemical & ADME Properties cluster_outcome Desired Outcomes A Spirocyclic Scaffold (High Fsp³) C Improved Solubility A->C D Enhanced Metabolic Stability A->D E Modulated Lipophilicity A->E F Increased Permeability A->F G Reduced Protein Binding A->G B Flat Aromatic System (Low Fsp³) B->C Often leads to challenges B->D Often leads to challenges B->E Often leads to challenges B->F Often leads to challenges B->G Often leads to challenges H Improved Bioavailability C->H D->H I Reduced Off-Target Toxicity D->I E->H F->H G->H G->I J Favorable Dosing Regimen H->J

Caption: From Molecular Scaffold to Clinical Candidate.

Comparative Analysis of Key ADME Properties

The decision to employ a spirocyclic scaffold over a flat aromatic one is often driven by the need to optimize one or more ADME parameters. Here, we dissect the typical performance of these two classes of scaffolds across critical ADME assays.

Aqueous Solubility

Aqueous solubility is a prerequisite for oral absorption and achieving sufficient drug concentration at the site of action.[13] Flat aromatic systems, due to their hydrophobicity and tendency for π-π stacking, often suffer from poor solubility.[12]

  • Spirocycles: The inherent three-dimensionality of spirocycles disrupts the planarity that facilitates strong crystal lattice packing. This often leads to a lower crystal lattice energy and, consequently, improved aqueous solubility.[10] For example, the incorporation of azaspirocycles has been shown to increase solubility compared to their piperazine or morpholine counterparts.[4]

  • Flat Aromatic Systems: The planar nature of aromatic rings promotes efficient crystal packing through π-stacking interactions, which can significantly decrease aqueous solubility.[12] While substitutions can modulate solubility, the core aromatic scaffold often presents a fundamental challenge.[2]

Table 1: Comparative Solubility Data

Compound ClassTypical Kinetic Solubility (pH 7.4)Rationale
Spirocyclic Analogs > 50 µMDisrupted planarity, reduced crystal packing energy.[10]
Flat Aromatic Analogs < 10 µMStrong π-stacking interactions, high crystal lattice energy.[12]
Metabolic Stability

The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a major role. Aromatic rings are particularly susceptible to CYP-mediated oxidation, which can lead to rapid clearance and the formation of potentially reactive metabolites.[1][14]

  • Spirocycles: By replacing an aromatic ring with a saturated spirocyclic system, a common metabolic "soft spot" is eliminated. The sp³ carbons of spirocycles are generally less prone to oxidation than the sp² carbons of aromatic rings.[4][12] This can lead to a significant increase in the half-life of a compound in liver microsome or hepatocyte stability assays.[4]

  • Flat Aromatic Systems: Unsubstituted or activated aromatic rings are often sites of metabolic hydroxylation.[12] This metabolic liability can be a major hurdle in drug development, requiring strategies like introducing blocking groups (e.g., fluorine) to improve stability.[14]

Table 2: Comparative Metabolic Stability Data

Compound ClassTypical Half-life (t½) in Human Liver MicrosomesRationale
Spirocyclic Analogs > 60 minRemoval of aromatic metabolic soft spots.[4][12]
Flat Aromatic Analogs < 15 minSusceptibility to CYP-mediated aromatic oxidation.[1]
Permeability

For oral drugs, the ability to permeate the intestinal wall is crucial for absorption. Permeability is a complex property influenced by a balance of lipophilicity, polar surface area (PSA), and molecular flexibility.

  • Spirocycles: The rigid nature of spirocycles can be advantageous for permeability.[15][16] By locking the conformation of a molecule, the entropic penalty for transitioning from an aqueous environment to a lipid membrane can be reduced.[16][17] While spirocycles can decrease lipophilicity, this is often offset by the favorable conformational effects, leading to good overall permeability.[4][18]

  • Flat Aromatic Systems: Aromatic rings contribute significantly to a molecule's lipophilicity, which can aid in passive diffusion across cell membranes.[1][2] However, excessive lipophilicity can lead to poor solubility and non-specific binding, creating a delicate balance that must be managed.

Table 3: Comparative Permeability Data

Compound ClassTypical Apparent Permeability (Papp) in Caco-2 AssayRationale
Spirocyclic Analogs > 10 x 10⁻⁶ cm/sPre-organization of conformation reduces entropic penalty for membrane crossing.[16]
Flat Aromatic Analogs Variable, often high but can be limited by solubilityHigh lipophilicity generally favors permeability, but can be counteracted by poor solubility.[1]
Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins, such as human serum albumin (HSA), affects its free concentration and, therefore, its efficacy and clearance.[13][19] Highly lipophilic and acidic compounds tend to exhibit high PPB.

  • Spirocycles: The introduction of spirocyclic scaffolds often leads to a decrease in lipophilicity (LogP/LogD) compared to their aromatic counterparts.[4] This reduction in lipophilicity generally correlates with lower plasma protein binding, resulting in a higher fraction of unbound (free) drug.

  • Flat Aromatic Systems: The hydrophobic nature of aromatic rings contributes to high affinity for the binding pockets of plasma proteins.[19] This can lead to very high PPB (>99%), which can limit the therapeutic efficacy of a drug.

Table 4: Comparative Plasma Protein Binding Data

Compound ClassTypical Fraction Unbound (fu) in PlasmaRationale
Spirocyclic Analogs > 5%Lower lipophilicity reduces non-specific hydrophobic interactions with plasma proteins.[4]
Flat Aromatic Analogs < 1%High lipophilicity and potential for π-stacking interactions drive high protein binding.[19]

Experimental Protocols for ADME Profiling

To empirically validate the theoretical advantages of spirocycles, a robust suite of in vitro ADME assays is essential.[20][21][22] These assays provide the data necessary to make informed decisions during lead optimization.

Kinetic Solubility Assay

Causality: This assay measures the solubility of a compound in a buffer after being introduced from a DMSO stock solution. It is a high-throughput method that mimics the conditions a compound might experience upon entering the aqueous environment of the GI tract. Poor kinetic solubility can be a primary reason for low oral absorption.[13]

Protocol:

  • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate. This creates a final nominal concentration of 100 µM.

  • Seal the plate and shake at room temperature for 2 hours.

  • Centrifuge the plate at 4000 rpm for 15 minutes to pellet any precipitated compound.

  • Carefully remove an aliquot of the supernatant and analyze the concentration of the dissolved compound by LC-MS/MS against a standard curve.

Solubility_Workflow A Prepare 10 mM stock in DMSO B Dilute to 100 µM in PBS (pH 7.4) A->B C Incubate 2h with shaking B->C D Centrifuge to pellet precipitate C->D E Analyze supernatant by LC-MS/MS D->E

Caption: Kinetic Solubility Assay Workflow.

Liver Microsomal Stability Assay

Causality: This assay assesses a compound's susceptibility to metabolism by phase I enzymes (primarily CYPs) present in liver microsomes.[20] A short half-life in this assay is indicative of rapid hepatic clearance in vivo, which can lead to low oral bioavailability and the need for frequent dosing.

Protocol:

  • Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a potassium phosphate buffer (100 mM, pH 7.4).

  • Pre-warm the mixture to 37°C.

  • Initiate the reaction by adding the test compound to a final concentration of 1 µM.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant for the remaining parent compound by LC-MS/MS.

  • Calculate the half-life (t½) and intrinsic clearance (CLint).

Microsomal_Stability_Workflow cluster_prep Preparation cluster_reaction Reaction & Quenching cluster_analysis Analysis A Prepare reaction mix: Microsomes + NADPH in buffer B Pre-warm to 37°C A->B C Add test compound (1 µM) to initiate reaction B->C D Take aliquots at time points (0-60 min) C->D E Quench with cold acetonitrile + IS D->E F Centrifuge to remove protein E->F G Analyze supernatant by LC-MS/MS F->G H Calculate t½ and CLint G->H

Caption: Liver Microsomal Stability Assay Workflow.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: PAMPA is a non-cell-based assay that predicts passive diffusion across the gastrointestinal tract.[23] It measures a compound's ability to diffuse from a donor compartment, through an artificial lipid membrane, to an acceptor compartment. Low PAMPA permeability suggests that a compound may have difficulty crossing biological membranes via passive transport.

Protocol:

  • Coat a 96-well filter plate with a 1% solution of lecithin in dodecane to form the artificial membrane.

  • Add the test compound (e.g., 50 µM) in PBS (pH 7.4) to the donor wells.

  • Add fresh PBS to the acceptor wells of a 96-well receiver plate.

  • Assemble the "sandwich" by placing the filter plate on top of the receiver plate.

  • Incubate for 4-16 hours at room temperature.

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells by LC-MS/MS.

  • Calculate the permeability coefficient (Pe).

Rapid Equilibrium Dialysis (RED) for Plasma Protein Binding

Causality: This assay determines the fraction of a compound that is bound to plasma proteins versus the fraction that is free.[24] Only the unbound drug is available to interact with its target and be cleared.[13] High plasma protein binding can significantly reduce the efficacy of a drug.

Protocol:

  • Add plasma to one chamber of the RED device and PBS to the other chamber, which are separated by a semi-permeable membrane with an 8 kDa molecular weight cutoff.

  • Add the test compound to the plasma chamber to a final concentration of 1 µM.

  • Seal the plate and incubate in a shaking incubator at 37°C for 4-6 hours to reach equilibrium.

  • After incubation, take aliquots from both the plasma and buffer chambers.

  • Analyze the concentration of the compound in both aliquots by LC-MS/MS.

  • Calculate the fraction unbound (fu).

Conclusion and Future Outlook

The strategic replacement of flat aromatic systems with three-dimensional spirocyclic scaffolds is a proven and effective strategy for mitigating ADME liabilities in drug discovery.[4][6][8] By enhancing properties such as aqueous solubility and metabolic stability, while modulating lipophilicity and permeability, spirocycles can significantly improve the pharmacokinetic profile of a drug candidate.[7][9] The case studies and comparative data presented in this guide underscore the tangible benefits of "escaping flatland" and embracing 3D chemical space. As synthetic methodologies for creating novel spirocyclic building blocks continue to advance, their application in medicinal chemistry is set to expand, paving the way for the development of safer and more effective medicines.[6][8]

References

  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • Dau, M. E. T., & Maillard, D. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 19(1), 1-6. [Link]

  • Nielsen, D. S., Hoang, H. N., & Fairlie, D. P. (2017). Drug-like properties in macrocycles above MW 1000: Backbone rigidity vs. side-chain lipophilicity. ACS Medicinal Chemistry Letters, 8(11), 1143-1147. [Link]

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. [Link]

  • Tiwari, R. K., & Bhor, R. J. (2019). Selected Applications of Spirocycles in Medicinal Chemistry. In Spirocyclic Systems in Organic Synthesis (pp. 1-24). [Link]

  • White, C. (2023). Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 15(10), 064. [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. [Link]

  • Selvita. (n.d.). In Vitro ADME. [Link]

  • ResearchGate. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery. [Link]

  • Zhivkova, Z., & Doytchinova, I. (2013). Quantitative Structure - Pharmacokinetics Relationships for Plasma Protein Binding of Basic Drugs. Journal of Pharmacy & Pharmaceutical Sciences, 16(4), 680-694. [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]

  • Biron, E., Chatterjee, J., & Kessler, H. (2007). Quantitative comparison of the relative cell permeability of cyclic and linear peptides. Journal of Peptide Science, 13(3), 203-209. [Link]

  • Xu, X. (2021, March 29). In Vitro Assessment of ADME Properties of Lead Compounds [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Chapter 6. Influence of Aromatic Rings on ADME Properties of Drugs. [Link]

  • Zheng, Z., & Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(15), 3267-3272. [Link]

  • Hewitt, W. M., Le, K., Lee, M. C., et al. (2015). Stereochemistry Balances Cell Permeability and Solubility in the Naturally Derived Phepropeptin Cyclic Peptides. Journal of the American Chemical Society, 137(1), 71-74. [Link]

  • Titov, A. A., Zhemchugov, P. V., Novikov, A. S., et al. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. Molecules, 28(2), 693. [Link]

  • Pérez-Cruz, C., & Pérez-González, A. (2021). Spirocyclic derivatives as antioxidants: a review. RSC Advances, 11(36), 22003-22026. [Link]

  • BioSolveIT. (n.d.). ADME Properties in Drug Discovery. [Link]

  • ResearchGate. (n.d.). Probing the Physicochemical Boundaries of Cell Permeability and Oral Bioavailability in Lipophilic Macrocycles Inspired by Natural Products. [Link]

  • Monash University. (2016). structural and conformational determinants of macrocycle cell permeability. [Link]

  • Pharma Focus Asia. (2021, October 11). Metabolic Stability. [Link]

  • Drug Design Org. (2010, June 15). Case Studies in ADME/Tox Predictions. [Link]

  • Thakkar, D., & Meissner, A. (2020). Strategic Approaches to Optimizing Peptide ADME Properties. The AAPS Journal, 22(4), 89. [Link]

  • Zheng, Z., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(7), 629-632. [Link]

  • ResearchGate. (n.d.). Design Principles for Balancing Lipophilicity and Permeability in beyond Rule of 5 Space. [Link]

  • Pérez-Cruz, C., & Pérez-González, A. (2021). Spirocyclic derivatives as antioxidants: a review. RSC Advances, 11(36), 22003-22026. [Link]

  • SpiroChem. (n.d.). Properties Optimization. [Link]

  • Antonova-Koch, Y., Meister, S., & Abraham, Y. (2020). Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. Molecules, 25(18), 4229. [Link]

  • MedChemComm. (n.d.). Species differences in drug plasma protein binding. [Link]

  • National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. In Assay Guidance Manual. [Link]

  • Books. (2015). Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry.
  • NIH. (2025). ADME Properties in Drug Delivery. [Link]

  • ResearchGate. (n.d.). On the Importance of Rigidity in Designing Small Molecule Drugs to Tackle Protein-Protein Interactions (PPIs) through Stabilisation of Desired Confomers. [Link]

  • ResearchGate. (2011). Aromatic-Aromatic Interactions in Proteins: Beyond the Dimer. [Link]

  • arXiv.org. (n.d.). Impact of Rigidity on Molecular Self-Assembly. [Link]

  • Brylinski, M. (2017). Aromatic interactions at the ligand–protein interface: Implications for the development of docking scoring functions. Journal of Computational Chemistry, 38(22), 1931-1943. [Link]

  • Chinese Journal of Applied Physiology. (2024). Exploring Computational Advancements in ADME: Essential Insights for Drug Disposition. [Link]

  • Nature. (n.d.). Characterization of plasma protein binding dissociation with online SPE-HPLC. [Link]

Sources

Elemental Analysis & Purity Validation Guide: 7-(Pyrimidin-2-Yl)-2,7-Diazaspiro[4.5]Decane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-(Pyrimidin-2-Yl)-2,7-Diazaspiro[4.5]Decane (C₁₂H₁₈N₄) is a privileged spirocyclic scaffold widely utilized in medicinal chemistry, particularly in the development of GPCR agonists and kinase inhibitors. Its rigid spiro-geometry and high nitrogen content (approx. 25.7%) present unique challenges for characterization.

This guide serves as a technical standard for researchers validating the identity and purity of this compound. Unlike simple organic intermediates, spirocyclic amines are prone to solvent trapping , hygroscopicity , and carbonate formation , rendering standard Certificates of Analysis (CoA) insufficient without rigorous elemental auditing.

Here, we compare the performance of Combustion Elemental Analysis (EA) against Quantitative NMR (qNMR) and HPLC , establishing a validated workflow for establishing this compound as a reference standard in your laboratory.

Part 1: Chemical Profile & Theoretical Standards

Before initiating analysis, the theoretical combustion values must be established for both the free base and common salt forms. A common failure mode in EA is misidentifying the protonation state (e.g., Free Base vs. HCl salt).

Compound Identity:

  • IUPAC Name: 7-(Pyrimidin-2-yl)-2,7-diazaspiro[4.5]decane

  • Molecular Formula: C₁₂H₁₈N₄

  • Molecular Weight: 218.30 g/mol (Free Base)

  • CAS Registry: Note: While specific CAS 179071-85-3 refers to the 8-aza isomer, the 2,7-diaza analog follows identical physicochemical principles.

Table 1: Theoretical Elemental Composition Standards

Use these values to calibrate your acceptance criteria (typically ±0.4%).

FormFormulaMW ( g/mol )% Carbon% Hydrogen% Nitrogen
Free Base C₁₂H₁₈N₄218.3066.02 8.31 25.67
Monohydrochloride C₁₂H₁₈N₄ · HCl254.7656.57 7.52 21.99
Dihydrochloride C₁₂H₁₈N₄ · 2HCl291.2249.49 6.92 19.24
Monohydrate C₁₂H₁₈N₄ · H₂O236.3160.99 8.53 23.71

Critical Insight: A deviation of -5.0% C and -2.0% N typically indicates the presence of a monohydrate, a common occurrence for this hygroscopic spiro-amine.

Part 2: Comparative Analysis – EA vs. Alternatives

Why rely on Elemental Analysis when HPLC and NMR exist? This section objectively compares the "Gatekeeper" (EA) against orthogonal methods.

Elemental Analysis (Combustion)
  • Role: Bulk Purity & Solvate Detector.

  • Mechanism: High-temperature combustion (>1000°C) converts sample to CO₂, H₂O, and N₂.[1]

  • Pros: The only method that detects non-chromophores (water, inorganic salts) and trapped solvents simultaneously without specific targeting.

  • Cons: Requires relatively large sample mass (2–5 mg); destructive; blind to isomeric impurities.

  • Verdict: Essential for Reference Standard Qualification . If EA fails, the substance cannot be used as a quantitative standard.

Quantitative NMR (qNMR)[2]
  • Role: Absolute Purity Determination.

  • Mechanism: Ratio of integrated proton signals against a NIST-traceable internal standard (e.g., Maleic Acid, TCNB).

  • Pros: Non-destructive; specific; distinguishes between solvent impurities and structural degradation.

  • Cons: Requires expensive deuterated solvents; setup time for internal standard weighing is high.

  • Verdict: The Gold Standard for assigning a purity value (%) to a batch.

HPLC-UV/MS
  • Role: Organic Impurity Profiling.

  • Mechanism: Separation based on polarity.

  • Pros: Extremely sensitive to organic byproducts (0.05% detection limit).

  • Cons: Blind Spot: Cannot detect water, inorganic salts (NaCl from synthesis), or trapped DCM (invisible in UV).

  • Verdict: Necessary for purity profiling but insufficient for mass balance assignment.

Table 2: Performance Matrix for Spirocyclic Amine Validation
FeatureElemental Analysis (EA)qNMR (Internal Std)HPLC-UV
Precision ±0.3% - 0.4%±0.5% - 1.0%±0.1% (Relative)
Water Detection ✅ Indirect (via C/N drop)⚠️ Difficult (HDO overlap)❌ Invisible
Inorganic Salt Detection ✅ Indirect (via all drops)❌ Invisible❌ Invisible
Sample Requirement 2–5 mg10–20 mg<0.1 mg
Throughput High (Automated)MediumHigh
Best Use Case Batch Release / Salt Confirmation Potency Assignment Impurity ID

Part 3: Experimental Protocols

Protocol A: Optimized Combustion Analysis for Nitrogen-Rich Spirocycles

Standard EA protocols often fail for this compound due to incomplete combustion of the pyrimidine ring.

Reagents & Equipment:

  • CHN Analyzer (e.g., Elementar vario, PerkinElmer 2400).

  • Tin capsules (pressed).

  • Combustion Aid: Tungsten(VI) oxide (WO₃) or Vanadium(V) oxide (V₂O₅).

Step-by-Step:

  • Pre-Treatment (Critical): Dry the sample at 40°C under high vacuum (0.1 mbar) for 12 hours. Spiro-amines trap DCM and water tenaciously.

    • Why? Trapped DCM (CH₂Cl₂) will lower %N and %C significantly.

  • Weighing: Weigh 2.0 ± 0.1 mg of sample into a tin capsule.

  • Additive: Add 5–10 mg of WO₃ powder directly over the sample.

    • Why? Pyrimidine rings are refractory. WO₃ supplies oxygen locally, preventing "coking" and ensuring 100% N recovery.

  • Combustion: Run with an oxygen boost time of >90 seconds at 1150°C.

  • Acceptance: Results must be within ±0.4% of theoretical values (Table 1).

Protocol B: Handling "Failed" EA Results

If your C/N values are low, use the following logic to diagnose the impurity before re-synthesis.

ValidationLogic Start Start: EA Result Received Check1 Is Result within ±0.4%? Start->Check1 Pass PASS: Batch Validated Check1->Pass Yes FailAnalysis Analyze Deviation Pattern Check1->FailAnalysis No Case1 Low C, Low N, High H? (Hydrate Suspected) FailAnalysis->Case1 Action1 Perform KF Titration Recalculate for .xH2O Case1->Action1 Yes Case2 Low C, Low N, Low H? (Inorganic Salt/Ash) Case1->Case2 No Action2 Perform Residue on Ignition (ROI) Check for NaCl/KCl Case2->Action2 Yes Case3 C/N Ratio Correct, but Absolute Values Low? Case2->Case3 No Action3 Check for Trapped Solvent (NMR) Dry @ 60°C Vacuum Action3->Start Re-test

Figure 1: Decision Matrix for diagnosing Elemental Analysis deviations in spirocyclic amines.

Part 4: The Validated Workflow (Visualization)

To establish 7-(Pyrimidin-2-Yl)-2,7-Diazaspiro[4.5]Decane as a reliable standard, follow this integrated workflow.

Workflow Synth Synthesis (Crude) Purify Purification (Column/Cryst.) Synth->Purify Dry Lyophilization / Drying (Remove Solvents) Purify->Dry Split Sample Splitting Dry->Split HPLC HPLC-MS (Organic Purity >98%) Split->HPLC NMR 1H-NMR (Structure Confirm) Split->NMR EA Elemental Analysis (Combustion) Split->EA Decision Data Convergence? HPLC->Decision NMR->Decision EA->Decision Release Release as Reference Standard Decision->Release All Pass Reject Reject / Reprocess Decision->Reject Any Fail

Figure 2: Integrated Analytical Workflow for Reference Standard Qualification.

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary for Spirocyclic Amines. Available at: [Link]

  • Journal of Medicinal Chemistry. Guidelines for the Publication of New Chemical Entities (Purity Requirements). (Standard requiring ±0.4% EA agreement).[2] Available at: [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1][3][4][5][6] Progress in Nuclear Magnetic Resonance Spectroscopy. (Comparison of qNMR vs. HPLC/EA). Available at: [Link]

Sources

Spectroscopic Characterization of Spiro-Fused Pyrimidine Derivatives: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Escaping Flatland

In modern drug discovery, the "Escape from Flatland" initiative has prioritized increasing the fraction of saturated carbons (


) in drug candidates to improve solubility and target selectivity. While traditional fused pyrimidines (e.g., quinazolines) offer established synthetic routes, they often suffer from poor aqueous solubility and promiscuous binding due to their planar architecture.

Spiro-fused pyrimidines offer a superior alternative by introducing a quaternary spiro-carbon that orthogonalizes the ring systems, creating a rigid 3D scaffold. However, this structural complexity introduces significant characterization challenges—specifically, the "silent" quaternary carbon and complex stereochemistry that standard 1D NMR cannot resolve.

This guide objectively compares the spectroscopic performance of spiro-fused pyrimidines against planar alternatives and provides a self-validating protocol for their structural elucidation.

Part 1: The Structural Advantage (Comparative Analysis)

The following table contrasts the physicochemical and spectroscopic profiles of spiro-fused pyrimidines against their planar analogs (e.g., fused quinazolines).

Table 1: Performance Comparison – Spiro vs. Planar Scaffolds
FeaturePlanar Fused Pyrimidines (e.g., Quinazolines)Spiro-Fused Pyrimidines (e.g., Spiro[chromene-pyrimidine])Impact on Development
3D Topology Flat (Planar)Rigid 3D (Orthogonal rings)Spiro compounds fit globular protein pockets with higher specificity.
Solubility (LogS) Generally Low (High

-stacking)
Improved (Disrupted stacking)Spiro scaffolds often require fewer formulation additives.
Chirality Usually AchiralInherently Chiral (at Spiro-C)Requires enantioseparation or asymmetric synthesis; offers IP novelty.
1H NMR Well-resolved aromatic regionComplex aliphatic/aromatic mixSpiro-ring protons show distinct diastereotopic splitting.
13C NMR All carbons usually visibleQuaternary C often low intensity Requires long relaxation delays (

) or HMBC to detect spiro-C.
Mass Spec Stable molecular ion (

)
Prone to Retro-Diels-Alder (RDA)Fragmentation patterns confirm the spiro-junction stability.

Part 2: Spectroscopic Challenges & Solutions

The "Silent" Quaternary Carbon

The defining feature of a spiro-pyrimidine is the


 quaternary carbon shared between rings. In standard 

C NMR, this signal is weak due to the lack of NOE enhancement and long relaxation times. In DEPT-135 experiments, this carbon is invisible.
  • Solution: Use HMBC (Heteronuclear Multiple Bond Correlation) optimized for long-range coupling (

    
     and 
    
    
    
    ).[1][2] The spiro carbon will show correlations to protons on both adjacent rings, bridging the two spin systems.
Stereochemical Ambiguity

Spiro-cyclization often creates multiple stereocenters. 1D NMR cannot distinguish between cis and trans isomers relative to the spiro plane.

  • Solution: NOESY (Nuclear Overhauser Effect Spectroscopy) is mandatory. A strong cross-peak between the N-H of the pyrimidine ring and the ortho-protons of the spiro-substituent confirms spatial proximity, validating the relative configuration.

Part 3: Experimental Protocols

Workflow Visualization

The following diagram outlines the logical flow from synthesis to structural validation.

Synthesis_Characterization_Flow cluster_Analysis Spectroscopic Validation Start Start: Reagents (Urea + Aldehyde + Cyclic Ketone) Synthesis One-Pot Cyclocondensation (e.g., Biginelli/MCR) Start->Synthesis Purification Purification (Recrystallization/Column) Synthesis->Purification NMR_1D 1D NMR (1H, 13C) Screening Purification->NMR_1D NMR_2D 2D NMR (HMBC/NOESY) Spiro-C Confirmation NMR_1D->NMR_2D Ambiguous Cq XRD X-Ray Diffraction (Gold Standard) NMR_2D->XRD Final Proof

Figure 1: Integrated workflow for the synthesis and structural validation of spiro-pyrimidines.

Protocol 1: One-Pot Synthesis of Spiro[chromeno-pyrimidine]

A representative green chemistry approach for generating the scaffold.

  • Reagents: Combine 4-hydroxycoumarin (1.0 mmol), benzaldehyde derivative (1.0 mmol), and urea/thiourea (1.2 mmol).

  • Catalyst/Solvent: Add sulfamic acid (10 mol%) as a solid acid catalyst. Use Ethanol (5 mL) or water (green alternative).

  • Reaction: Reflux at 80°C for 2–4 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).

  • Work-up: Cool to room temperature. The spiro-product typically precipitates. Filter the solid, wash with cold water, and recrystallize from ethanol.

  • Yield Expectation: 85–95% for spiro-fused systems.

Protocol 2: Advanced NMR Characterization

Designed to resolve the quaternary spiro-carbon.

  • Sample Prep: Dissolve 15–20 mg of product in 0.6 mL DMSO-d6 .

    • Why DMSO? Chloroform often fails to solubilize polar spiro-pyrimidines and causes broadening of exchangeable NH protons.

  • 1H NMR (500 MHz):

    • Acquire standard spectrum.

    • Checkpoint: Look for two distinct singlets for NH protons (if urea-based) around

      
       9.0–11.0 ppm. If these are merged, the sample is too concentrated or wet.
      
  • 13C NMR (125 MHz):

    • Set relaxation delay (

      
      ) to 3–5 seconds to allow quaternary carbons to relax.
      
    • Target Signal: Look for the spiro-carbon signal between

      
       30–60 ppm. It will be significantly less intense than other carbons.
      
  • HMBC (Gradient Selected):

    • Optimize for long-range coupling

      
       Hz.
      
    • Validation Logic: The spiro-carbon (Cq) must show correlations to:

      • Protons in the pyrimidine ring (e.g., NH).

      • Protons in the fused ring (e.g., methylene protons).[3]

      • If correlations are missing, the ring did not close.

Protocol 3: X-Ray Diffraction (The Validator)

While NMR provides connectivity, only Single Crystal XRD (SC-XRD) confirms the absolute stereochemistry.

  • Crystal Growth: Slow evaporation of an Ethanol/DMF mixture (4:1) at room temperature.

  • Data Collection: Collect at 100 K to reduce thermal motion of the flexible spiro-loops.

  • Refinement: Solve using direct methods (SHELXT). Look for the puckering parameters of the pyrimidine ring (boat vs. chair) which dictates biological fit.

Part 4: Structural Logic & Signaling

The following diagram illustrates the specific NMR correlations required to prove the spiro-structure.

NMR_Logic Spiro_C Spiro Carbon (Cq) (30-60 ppm) Pyrim_NH Pyrimidine NH (9-11 ppm) HMBC HMBC Correlation (Connectivity) Pyrim_NH->HMBC 3-bond coupling NOESY NOESY Correlation (Stereochemistry) Pyrim_NH->NOESY Fused_CH2 Fused Ring CH2 (2-4 ppm) Fused_CH2->HMBC 2-bond coupling Arom_H Aromatic Protons Arom_H->NOESY HMBC->Spiro_C Confirms Junction NOESY->Spiro_C Spatial Proximity (Cis/Trans)

Figure 2: NMR Correlation Strategy. Red node indicates the critical "silent" carbon; Blue nodes are proton handles; Yellow nodes are the experiments linking them.

References

  • El-Lateef, H. M. A., et al. (2024). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. MDPI. Link

  • Chaudhary, J. (2025).[4] FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal. Link

  • Alzahrani, A. Y. A., et al. (2024).[5] Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. RSC Advances. Link

  • Kumar, R. (Ed.). (2022).[6] Fused Pyrimidine-Based Drug Discovery. Elsevier. Link

  • Pareek, A., et al. (2024). Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. Journal of Chemical Health Risks. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for HMBC/NOESY protocols).

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.